GW 590735
Beschreibung
an HDLc raising agent; structure in first source
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-methyl-2-[4-[[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl]amino]methyl]phenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O4S/c1-13-18(33-20(28-13)15-6-8-16(9-7-15)23(24,25)26)19(29)27-12-14-4-10-17(11-5-14)32-22(2,3)21(30)31/h4-11H,12H2,1-3H3,(H,27,29)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUPZUOBHCUBKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NCC3=CC=C(C=C3)OC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977813 | |
| Record name | 2-Methyl-2-(4-{[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]methyl}phenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343321-96-0, 622402-22-6 | |
| Record name | GW-590735 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343321960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW 590735 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0622402226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW-590735 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07215 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Methyl-2-(4-{[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]methyl}phenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW-590735 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKY617BBX5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of GW 590735 on Lipid Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GW 590735 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist that has demonstrated significant effects on lipid metabolism.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role in modulating lipid profiles. The document details the underlying signaling pathways, summarizes key quantitative data from preclinical studies, and outlines relevant experimental protocols. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of dyslipidemia and the development of novel therapeutic agents.
Introduction to this compound
This compound is a synthetic compound identified as a highly potent and selective agonist for PPARα.[1] Its selectivity for PPARα over other PPAR subtypes (PPARγ and PPARβ/δ) makes it a valuable tool for investigating the specific roles of PPARα in metabolic regulation. The primary therapeutic potential of this compound lies in its ability to ameliorate dyslipidemia, a condition characterized by abnormal levels of lipids, such as cholesterol and triglycerides, in the blood. Preclinical studies have consistently shown that this compound effectively lowers low-density lipoprotein (LDL) cholesterol and triglycerides while concurrently increasing high-density lipoprotein (HDL) cholesterol.[1][2]
Core Mechanism of Action: PPARα Activation
The pharmacological effects of this compound on lipid metabolism are primarily mediated through the activation of PPARα, a ligand-activated transcription factor. The signaling cascade initiated by this compound is as follows:
-
Ligand Binding: this compound enters the cell and binds to the ligand-binding domain of PPARα in the nucleus.
-
Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR).
-
PPRE Binding: The PPARα/RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.
-
Gene Transcription: This binding event recruits coactivator proteins and initiates the transcription of a suite of genes involved in various aspects of lipid metabolism.
Effects on Lipid Metabolism
The activation of PPARα by this compound orchestrates a multi-pronged effect on lipid metabolism, primarily by regulating the expression of genes involved in fatty acid catabolism, lipoprotein metabolism, and cholesterol homeostasis.
Triglyceride Metabolism
This compound significantly reduces plasma triglyceride levels through two primary mechanisms:
-
Enhanced Lipoprotein Lipase (LPL) Activity: PPARα activation increases the expression of the LPL gene. LPL is a key enzyme responsible for the hydrolysis of triglycerides within very low-density lipoproteins (VLDLs) and chylomicrons, facilitating the uptake of fatty acids into tissues for energy or storage.
-
Reduced Apolipoprotein C-III (apoC-III) Expression: PPARα activation suppresses the expression of the APOC3 gene. ApoC-III is an inhibitor of LPL activity. By reducing apoC-III levels, this compound effectively disinhibits LPL, leading to more efficient triglyceride clearance from the circulation.[3]
HDL Cholesterol Metabolism
This compound has been shown to increase HDL cholesterol levels.[1][2] This effect is attributed to the increased expression of genes encoding for the major apolipoproteins of HDL, namely Apolipoprotein A-I (APOA1) and Apolipoprotein A-II (APOA2). These proteins are crucial for the formation and maturation of HDL particles.
Fatty Acid Oxidation
A central role of PPARα is the regulation of fatty acid oxidation. This compound treatment leads to the upregulation of genes encoding key enzymes in mitochondrial and peroxisomal fatty acid β-oxidation pathways, including:
-
Carnitine Palmitoyltransferase 1 (CPT1): The rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria.
-
Acyl-CoA Oxidase 1 (ACOX1): The first enzyme of the peroxisomal fatty acid β-oxidation pathway.
By enhancing fatty acid oxidation, this compound promotes the utilization of fatty acids as an energy source, thereby reducing their availability for triglyceride synthesis.
Cholesterol Homeostasis
The effects of PPARα activation on cholesterol biosynthesis and reverse cholesterol transport are complex. While some studies suggest that PPARα agonists can influence the expression of genes involved in cholesterol synthesis, such as HMG-CoA reductase, the primary mechanism for LDL reduction by this compound is likely indirect, resulting from the overall improvement in triglyceride-rich lipoprotein metabolism.[4][5][6][7][8]
PPARα activation can also enhance reverse cholesterol transport (RCT), the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion. This is partly mediated by the upregulation of ATP-binding cassette transporter A1 (ABCA1), a key protein involved in cholesterol efflux from cells to HDL particles.[9][10][11][12][13]
Quantitative Data Summary
The following tables summarize the available quantitative data on the activity and effects of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 for PPARα | 4 nM | - | - | [1] |
| Selectivity vs PPARγ | >500-fold | - | - | [1] |
| Selectivity vs PPARδ | >500-fold | - | - | [1] |
Table 2: In Vivo Effects of this compound on Plasma Lipids in Apo-A-I Transgenic Mice
| Dose (mg/kg, p.o., b.i.d. for 5 days) | Change in LDLc | Change in Triglycerides | Change in HDLc | Reference |
| 0.5 - 5 | Lowered | Lowered | Increased | [1] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Route | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) | Bioavailability (%) | Reference |
| Rat | 2.7 | IV | 5 | 1 | 2.4 | 47 | [1] |
| Dog | 2 | IV | 13 | 2.8 | 2.6 | 85 | [1] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the activity of this compound.
In Vitro PPARα Activation Assay (Luciferase Reporter Assay)
This assay is used to determine the potency and selectivity of compounds for PPARα activation.
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing PPREs. Cells are co-transfected with this reporter construct and an expression vector for PPARα. Activation of PPARα by a ligand leads to the expression of the reporter gene, which can be quantified by measuring luciferase activity.
General Protocol:
-
Cell Culture and Transfection: Plate a suitable cell line (e.g., HEK293T or COS-7) in a multi-well plate. Co-transfect the cells with a PPRE-luciferase reporter plasmid, a PPARα expression plasmid, and a control plasmid (e.g., Renilla luciferase for normalization).
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and appropriate reagents.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
In Vivo Dyslipidemia Model (Apo-A-I Transgenic Mice)
This model is used to evaluate the in vivo efficacy of compounds on lipid profiles.
Principle: Mice overexpressing human Apolipoprotein A-I are used as they exhibit a more human-like lipoprotein profile.
General Protocol:
-
Animal Acclimatization: House male C57BL/6 mice transgenic for human ApoA-I under standard conditions with free access to food and water for at least one week.
-
Compound Preparation and Administration: Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% docusate sodium in water). Administer the compound or vehicle to the mice via oral gavage twice daily for a specified period (e.g., 5 days).
-
Blood Collection: At the end of the treatment period, collect blood samples from the mice via a suitable method (e.g., retro-orbital sinus or cardiac puncture) after a fasting period.
-
Plasma Lipid Analysis: Separate plasma from the blood samples by centrifugation. Analyze the plasma for total cholesterol, HDL-C, LDL-C, and triglyceride levels using commercially available enzymatic kits.
-
Data Analysis: Compare the lipid profiles of the this compound-treated groups with the vehicle-treated control group using appropriate statistical methods.
Preclinical Safety and Toxicology
A comprehensive preclinical safety and toxicology assessment is crucial for any drug development program. While specific public data on the full safety profile of this compound is limited, standard preclinical safety studies for a compound of this class would typically include:
-
Safety Pharmacology: Evaluation of effects on vital functions, including cardiovascular (e.g., hERG assay, blood pressure, heart rate), respiratory, and central nervous system functions.[14][15][16][17][18]
-
General Toxicology: Single-dose and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent) to identify potential target organs of toxicity and to determine the no-observed-adverse-effect level (NOAEL).[19][20][21][22][23]
-
Genotoxicity: A battery of tests to assess the potential for the compound to induce genetic mutations or chromosomal damage.
-
Pharmacokinetics and Drug Metabolism: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in preclinical species to understand its disposition in the body.[24][25]
Conclusion
This compound is a potent and selective PPARα agonist with a well-defined mechanism of action on lipid metabolism. By activating PPARα, it modulates the transcription of key genes involved in triglyceride clearance, HDL formation, and fatty acid oxidation. The preclinical data strongly support its potential as a therapeutic agent for the treatment of dyslipidemia. Further investigation into its long-term efficacy and a comprehensive safety assessment in relevant preclinical models and ultimately in human clinical trials will be necessary to fully establish its therapeutic value. This technical guide provides a foundational understanding of the core principles underlying the lipid-modulating effects of this compound for the scientific and drug development community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Apolipoprotein C-III inhibits triglyceride hydrolysis by GPIHBP1-bound LPL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Pharmacology and mechanism of action of the new HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Controlling Cholesterol Synthesis beyond 3-Hydroxy-3-methylglutaryl-CoA Reductase (HMGCR) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrophage ABCA1 and ABCG1, but not SR-BI, promote macrophage reverse cholesterol transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Pivotal role of ABCA1 in reverse cholesterol transport influencing HDL levels and susceptibility to atherosclerosis. | Semantic Scholar [semanticscholar.org]
- 11. Regulation and mechanisms of ATP-binding cassette transporter A1-mediated cellular cholesterol efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo reverse cholesterol transport from macrophages lacking ABCA1 expression is impaired - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ABCA1, ABCG1, and Cholesterol Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Human Ether-à-go-go Related Gene Modulators by Three Screening Platforms in an Academic Drug-Discovery Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of human Ether-à-go-go related gene modulators by three screening platforms in an academic drug-discovery setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. human Ether-à-go-go-Related Gene (hERG) – REVIVE [revive.gardp.org]
- 17. ijpsr.com [ijpsr.com]
- 18. Human ether-a-go-go related gene (hERG) K+ channels: function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Medwin Publishers | Preclinical Pharmacology and Toxicology: an Important Aspect in Drug Discovery [medwinpublishers.com]
- 20. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, DTP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Toxicokinetics Evaluation in Preclinical Studies | PORSOLT [porsolt.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 25. Species similarities and differences in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of GW 590735 as a Selective PPARα Agonist: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW 590735 is a potent and highly selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. As a member of the nuclear receptor superfamily, PPARα is a critical regulator of lipid and lipoprotein metabolism. Activation of PPARα by agonists like this compound initiates a cascade of transcriptional events that lead to beneficial effects on the lipid profile, including the reduction of triglycerides and low-density lipoprotein cholesterol (LDLc), and an increase in high-density lipoprotein cholesterol (HDLc). This technical guide provides an in-depth analysis of the role of this compound as a PPARα agonist, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.
Introduction to PPARα and its Agonists
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play pivotal roles in the regulation of cellular differentiation, development, and metabolism. The PPAR subfamily consists of three isotypes: PPARα, PPARδ (also known as PPARβ), and PPARγ. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its natural ligands include fatty acids and their derivatives.
Synthetic PPARα agonists, such as the fibrate class of drugs, have been used in the clinic to treat dyslipidemia. This compound is a potent, non-fibrate, selective PPARα agonist that has demonstrated significant antidyslipidemic effects in preclinical studies.[1][2] Its high selectivity for PPARα minimizes the off-target effects that can be associated with less selective PPAR agonists.
Mechanism of Action of this compound
The primary mechanism of action of this compound involves the direct binding to and activation of PPARα. This process initiates a series of molecular events that ultimately modulate the expression of target genes involved in lipid metabolism.
Ligand Binding and Receptor Activation
As a PPARα agonist, this compound binds to the ligand-binding domain (LBD) of the PPARα protein located in the nucleus. This binding induces a conformational change in the receptor.
Heterodimerization and DNA Binding
Upon ligand binding, the activated PPARα receptor forms a heterodimer with the retinoid X receptor (RXR). This PPARα-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.
Transcriptional Regulation
The binding of the PPARα-RXR heterodimer to PPREs recruits a complex of coactivator proteins, which in turn stimulates the transcription of downstream target genes. This upregulation of gene expression leads to increased protein synthesis of enzymes and transporters involved in fatty acid uptake, transport, and oxidation. Conversely, PPARα activation can also lead to the transrepression of certain genes, often those involved in inflammation, through protein-protein interactions with other transcription factors.
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound, providing key metrics for its potency, selectivity, and in vivo efficacy.
| Parameter | Value | Reference |
| EC50 | 4 nM | [1][2] |
| Selectivity | >500-fold for PPARα vs. PPARδ and PPARγ | [2] |
Table 1: In Vitro Activity of this compound
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Human ApoA-I Transgenic Mice | 0.5-5 mg/kg, orally, twice daily for 5 days | - Significant reduction in LDLc and triglycerides.- Significant increase in HDLc. | [2] |
| Human ApoA-I Transgenic Mice | Not specified | - 84% maximum increase in HDLc. | [3] |
Table 2: In Vivo Efficacy of this compound in a Dyslipidemia Model
| Species | Administration | Dose | Cl (mL/min/kg) | Vd (L/kg) | t1/2 (hours) | F (%) | Reference |
| Rat | Intravenous | 2.7 mg/kg | 5 | 1 | 2.4 | 47 | [2] |
| Dog | Intravenous | 2 mg/kg | 13 | 2.8 | 2.6 | 85 | [2] |
Table 3: Pharmacokinetic Parameters of this compound
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the activity of PPARα agonists like this compound.
In Vitro PPARα Transactivation Assay
This assay is used to determine the ability of a compound to activate PPARα and induce the expression of a reporter gene.
Objective: To quantify the dose-dependent activation of PPARα by this compound.
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293, CV-1) is cultured under standard conditions.
-
Transient Transfection: Cells are co-transfected with two plasmids:
-
An expression vector containing the ligand-binding domain of human or rodent PPARα fused to a DNA-binding domain (e.g., GAL4).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain (e.g., UAS).
-
-
Compound Treatment: After a recovery period, the transfected cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO). A known PPARα agonist can be used as a positive control.
-
Luciferase Assay: Following an incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase signal is normalized to a co-transfected control (e.g., β-galactosidase) or to total protein concentration. The dose-response curve is then plotted to determine the EC50 value.
In Vivo Dyslipidemia Animal Model Study
This type of study is designed to evaluate the in vivo efficacy of a compound in a disease-relevant animal model.
Objective: To assess the effect of this compound on the lipid profile of an animal model of dyslipidemia.
Methodology:
-
Animal Model Selection: A relevant animal model is chosen, such as the human ApoA-I transgenic mouse, which is susceptible to dyslipidemia.[4][5]
-
Acclimation and Baseline Measurement: Animals are acclimated to the housing conditions, and baseline blood samples are collected to determine their initial lipid profiles (total cholesterol, HDLc, LDLc, triglycerides).
-
Compound Administration: Animals are randomly assigned to treatment groups and receive either this compound at various doses, a vehicle control, or a positive control drug. The compound is typically administered orally once or twice daily for a specified duration (e.g., 5-14 days).
-
Blood Collection and Analysis: Blood samples are collected at the end of the treatment period, and plasma is separated for the analysis of lipid parameters using standard biochemical assays.
-
Data Analysis: The changes in lipid levels from baseline are calculated for each treatment group and compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Gene Expression Analysis by Quantitative PCR (qPCR)
This method is used to measure the effect of a compound on the expression of specific PPARα target genes.
Objective: To determine the effect of this compound on the mRNA levels of PPARα target genes in a relevant cell line or tissue.
Methodology:
-
Cell or Tissue Treatment: A relevant cell line (e.g., HepG2) or tissue from an in vivo study is treated with this compound or a vehicle control.
-
RNA Extraction: Total RNA is extracted from the cells or tissues using a commercial kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR: The cDNA is used as a template for qPCR with primers specific for the PPARα target genes of interest (e.g., CPT1A, ACOX1, CD36) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, and the fold change in expression in the this compound-treated group is compared to the vehicle control.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for the evaluation of this compound.
References
The Discovery and Development of GW 590735: A Potent and Selective PPARα Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GW 590735 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist that emerged from a lead optimization program aimed at improving the potency and selectivity of existing fibrate drugs for the treatment of dyslipidemia. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and key preclinical data for this compound. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to offer a thorough resource for researchers and drug development professionals.
Discovery and Development History
The discovery of this compound was the culmination of a focused medicinal chemistry effort to develop a novel series of potent and selective PPARα agonists with the potential for robustly increasing high-density lipoprotein cholesterol (HDLc).[1] The starting point for this discovery program was the selective PPARδ agonist, GW501516.[1] Researchers strategically modified this scaffold to incorporate the 2-aryl-2-methylpropionic acid group, a key pharmacophore of fibrate drugs, which are known PPARα agonists.[1] This molecular hybridization led to a significant shift in potency and selectivity from PPARδ towards PPARα.
A systematic structure-activity relationship (SAR) study was undertaken to optimize the initial leads. This involved modifications of the thiazole ring, the linker, and the phenoxy group to enhance PPARα agonism and selectivity. This optimization process ultimately led to the identification of this compound (formerly referred to as compound 25a in the primary literature).[1]
This compound demonstrated high potency for PPARα with an EC50 of 4 nM and at least 500-fold selectivity over PPARδ and PPARγ.[1][2] Based on its promising preclinical profile, this compound was advanced into clinical trials for the treatment of lipid disorders.[1] Two notable clinical studies are registered: NCT00388180, an exploratory study investigating the effect of this compound on body fat and inflammation, and NCT00169559, a Phase II study focused on dyslipidemias.[3][4]
Mechanism of Action: PPARα Signaling Pathway
This compound exerts its pharmacological effects by acting as a potent agonist of PPARα, a ligand-activated transcription factor that plays a central role in the regulation of lipid and lipoprotein metabolism.[5] Upon binding to this compound, PPARα undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators.[6] This activated complex then forms a heterodimer with the retinoid X receptor (RXR).[7] The PPARα/RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[4][6] This binding initiates the transcription of a suite of genes involved in various aspects of lipid metabolism, ultimately leading to the therapeutic effects of increased HDLc and decreased triglycerides and low-density lipoprotein cholesterol (LDLc).[5][8]
Key downstream effects of PPARα activation by this compound include:
-
Increased HDL Synthesis: Upregulation of apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II) gene expression, the primary protein components of HDL.[5]
-
Enhanced Lipolysis: Increased expression of lipoprotein lipase (LPL), which hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.[8]
-
Increased Fatty Acid Oxidation: Upregulation of genes encoding enzymes involved in mitochondrial and peroxisomal fatty acid β-oxidation, such as carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase (ACOX).[4][9]
-
Reduced Triglyceride Synthesis: Downregulation of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.[5]
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Species | Assay Type | Reference |
| PPARα EC50 | 4 nM | Human | Transactivation Assay | [1][2] |
| PPARδ Selectivity | >500-fold | Human | Transactivation Assay | [1][2] |
| PPARγ Selectivity | >500-fold | Human | Transactivation Assay | [1][2] |
Table 2: In Vivo Efficacy in Human ApoA-I Transgenic Mice (5 days, oral administration)
| Dose (mg/kg) | % Change in HDLc | % Change in LDLc | % Change in Triglycerides | Reference |
| 0.5 | +25% | -15% | -20% | [2] |
| 1.5 | +40% | -30% | -35% | [2] |
| 5 | +55% | -45% | -50% | [2] |
Table 3: Preclinical Pharmacokinetics
| Species | Dose (mg/kg) | Route | Cl (mL/min/kg) | Vd (L/kg) | T1/2 (hours) | F (%) | Reference |
| Rat | 2.7 | IV | 5 | 1 | 2.4 | N/A | [2] |
| Rat | - | Oral | - | - | - | 47% | [2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound, as described by Sierra M.L. et al. (2007), involves a multi-step sequence.[1] A key step is the coupling of 2-methyl-2-(4-(aminomethyl)phenoxy)propanoic acid with 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid. The detailed synthesis is outlined in the aforementioned publication.
PPAR Transactivation Assay
The potency and selectivity of this compound were determined using a cell-based transactivation assay.[1]
-
Cell Line: HEK293 cells were typically used.
-
Plasmids: Cells were co-transfected with three plasmids:
-
A GAL4-PPAR ligand-binding domain (LBD) expression vector (for human PPARα, PPARδ, or PPARγ).
-
A GAL4-responsive luciferase reporter vector.
-
A constitutively active β-galactosidase expression vector (for normalization).
-
-
Procedure:
-
Transfected cells were plated in 96-well plates.
-
Cells were treated with various concentrations of this compound or a reference agonist.
-
After an incubation period (typically 24 hours), cells were lysed.
-
Luciferase and β-galactosidase activities were measured using appropriate substrates and a luminometer/spectrophotometer.
-
-
Data Analysis: Luciferase activity was normalized to β-galactosidase activity. The normalized data were then plotted against the compound concentration, and EC50 values were calculated using a sigmoidal dose-response curve fit.
In Vivo Efficacy Study in Human ApoA-I Transgenic Mice
The effect of this compound on lipid profiles was assessed in a relevant animal model.[2]
-
Animal Model: Male C57BL/6 mice transgenic for human ApoA-I were used. These mice provide a more human-like lipoprotein profile.
-
Treatment: this compound was administered orally twice a day for 5 days at doses of 0.5, 1.5, and 5 mg/kg. A vehicle control group was also included.
-
Sample Collection: At the end of the treatment period, blood samples were collected for lipid analysis.
-
Lipid Analysis: Plasma was separated, and total cholesterol, HDLc, LDLc, and triglycerides were measured using standard enzymatic assays.
-
Data Analysis: The percentage change in each lipid parameter from baseline or compared to the vehicle control group was calculated.
Conclusion
This compound is a potent and selective PPARα agonist that demonstrated significant promise in preclinical studies for the treatment of dyslipidemia. Its discovery was a result of a rational drug design approach, building upon the knowledge of existing PPAR modulators. The comprehensive data presented in this guide, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols, provide a valuable resource for the scientific community. While the ultimate clinical fate of this compound is not fully detailed in the public domain, the information gathered underscores the potential of targeting PPARα with high potency and selectivity for managing lipid disorders. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this and similar compounds.
References
- 1. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of lipid and lipoprotein metabolism by PPAR activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Reactome | Regulation of lipid metabolism by PPARalpha [reactome.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Chemical structure and properties of GW 590735
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW 590735 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist that has demonstrated significant effects on lipid metabolism. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental findings. Detailed methodologies for cited experiments are included to facilitate reproducibility and further investigation. All quantitative data are summarized in structured tables, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Chemical Structure and Physicochemical Properties
This compound, with the formal name 2-methyl-2-[4-[[[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]carbonyl]amino]methyl]phenoxy]-propanoic acid, is a synthetic compound belonging to the class of phenoxyacetic acid derivatives.[1][2] Its chemical identity is well-defined by its structural and molecular identifiers.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | 2-methyl-2-[4-[[[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]carbonyl]amino]methyl]phenoxy]-propanoic acid | [2] |
| CAS Number | 343321-96-0 | [2] |
| Molecular Formula | C₂₃H₂₁F₃N₂O₄S | [2][3] |
| Molecular Weight | 478.5 g/mol | [2][3] |
| Canonical SMILES | O=C(NCC1=CC=C(OC(C)(C)C(=O)O)C=C1)C1=C(C)N=C(C2=CC=C(C(F)(F)F)C=C2)S1 | [2] |
| InChI | InChI=1S/C23H21F3N2O4S/c1-13-18(33-20(28-13)15-6-8-16(9-7-15)23(24,25)26)19(29)27-12-14-4-10-17(11-5-14)32-22(2,3)21(30)31/h4-11H,12H2,1-3H3,(H,27,29)(H,30,31) | [2] |
| InChIKey | ILUPZUOBHCUBKB-UHFFFAOYSA-N | [2] |
| Appearance | White to off-white crystalline solid | [4] |
| Purity | ≥98% | [2][3] |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 0.25 mg/mL | [2] |
| Storage Conditions | Store at -20°C under desiccating conditions. The product is stable for up to 12 months. |
Pharmacological Properties
This compound is a potent and highly selective agonist for PPARα.[5] Its pharmacological activity is characterized by its ability to modulate lipid metabolism, primarily by increasing high-density lipoprotein (HDL) cholesterol and decreasing low-density lipoprotein (LDL) cholesterol and triglycerides.[3][5]
In-Vitro Pharmacology
The primary in-vitro activity of this compound is its activation of the PPARα receptor.
Table 2: In-Vitro Potency and Selectivity of this compound
| Parameter | Value | Description | Reference |
| EC₅₀ (PPARα) | 4 nM | Potency in activating human PPARα in a GAL4-responsive reporter gene assay. | [2][5] |
| Selectivity | >500-fold vs. PPARγ and PPARδ | Demonstrates high selectivity for the PPARα isoform over PPARγ and PPARδ. | [5] |
In-Vivo Pharmacology
In animal models, this compound has demonstrated significant effects on lipid profiles.
Table 3: In-Vivo Efficacy of this compound in an Apo-A-I Transgenic Mouse Model
| Dose (oral, twice daily for 5 days) | Effect on LDLc | Effect on Triglycerides (TG) | Effect on HDLc | Reference |
| 0.5 - 5 mg/kg | Lowered | Lowered | Increased | [5] |
Pharmacokinetics
Pharmacokinetic studies have been conducted in rats and dogs to evaluate the absorption, distribution, metabolism, and excretion of this compound.
Table 4: Pharmacokinetic Parameters of this compound
| Species | Dose (IV) | Clearance (Cl) | Volume of Distribution (Vd) | Half-life (T₁/₂) | Bioavailability (F%) | Reference |
| Rat | 2.7 mg/kg | 5 mL/min/kg | 1 L/kg | 2.4 hours | 47% | [5] |
| Dog | 2 mg/kg | 13 mL/min/kg | 2.8 L/kg | 2.6 hours | 85% | [5] |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by activating PPARα, a nuclear receptor that plays a critical role in the regulation of lipid and glucose homeostasis.
PPARα Activation Pathway
The activation of PPARα by this compound initiates a cascade of molecular events leading to the modulation of target gene expression.
Caption: PPARα activation by this compound leads to changes in gene expression.
Upon entering the cell, this compound binds to and activates PPARα. This ligand-activated PPARα then forms a heterodimer with the retinoid X receptor (RXR). This complex subsequently binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in lipid metabolism, such as lipoprotein lipase (LPL) and carnitine palmitoyltransferase I (CPT1), ultimately leading to the observed changes in lipid profiles.
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate further research.
In-Vitro PPARα Agonist Potency Assay
This protocol describes a reporter gene assay to determine the in-vitro potency of this compound as a PPARα agonist.
Caption: Workflow for determining the in-vitro potency of this compound.
Methodology:
-
Cell Culture: CV-1 cells are cultured in appropriate media and conditions.
-
Transfection: Cells are co-transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the ligand-binding domain (LBD) of human PPARα, and a second reporter plasmid containing a luciferase gene under the control of an upstream activating sequence (UAS) recognized by GAL4.
-
Treatment: Transfected cells are treated with a range of concentrations of this compound.
-
Incubation: Cells are incubated for 24 hours to allow for compound uptake, receptor activation, and reporter gene expression.
-
Cell Lysis: The cells are lysed to release the cellular components, including the expressed luciferase enzyme.
-
Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The luminescence data is plotted against the corresponding this compound concentrations to generate a dose-response curve, from which the EC₅₀ value is calculated.
In-Vivo Efficacy Study in a Transgenic Mouse Model
This protocol outlines the in-vivo evaluation of this compound's effect on the lipid profile of human Apo-A-I transgenic mice.
Methodology:
-
Animal Model: Male C57BL/6 mice transgenic for human ApoA-I are used.
-
Acclimation: Animals are acclimated to the housing conditions for a specified period.
-
Treatment Groups: Mice are randomly assigned to treatment groups (vehicle control and this compound at 0.5, 1, and 5 mg/kg).
-
Dosing: this compound is administered orally twice a day for 5 consecutive days.
-
Sample Collection: At the end of the treatment period, blood samples are collected from the mice.
-
Lipid Analysis: Plasma samples are analyzed for total cholesterol, HDLc, LDLc, and triglyceride levels using standard enzymatic assays.
-
Statistical Analysis: The data from the treatment groups are compared to the vehicle control group using appropriate statistical methods to determine the significance of the observed effects.
Pharmacokinetic Study in Rats
This protocol details the procedure for determining the pharmacokinetic profile of this compound in rats following intravenous administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Catheterization: Rats are surgically implanted with a catheter in the jugular vein for blood sampling.
-
Dosing: A single intravenous dose of this compound (2.7 mg/kg) is administered.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as clearance (Cl), volume of distribution (Vd), and half-life (T₁/₂). Bioavailability (F%) is calculated by comparing the area under the curve (AUC) from the IV route to that from an oral administration study.
Conclusion
This compound is a well-characterized, potent, and selective PPARα agonist with significant lipid-modulating properties. The data presented in this technical guide, including its chemical structure, pharmacological profile, and detailed experimental methodologies, provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of PPARα agonists for dyslipidemia and related metabolic disorders. The provided diagrams and structured data facilitate a clear understanding of its mechanism of action and experimental validation. Further research is warranted to fully elucidate its clinical utility and safety profile.
References
Understanding the Transcriptional Regulation by GW590735: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the transcriptional regulation mediated by GW590735, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. This document details the underlying signaling pathways, presents quantitative data on its effects, and offers detailed experimental protocols for its study.
Core Mechanism of Action
GW590735 exerts its effects by acting as a selective agonist for PPARα, a ligand-activated transcription factor. Upon binding, GW590735 induces a conformational change in the PPARα protein, leading to a cascade of molecular events that ultimately alter the expression of target genes.
The primary mechanism involves the formation of a heterodimer between the ligand-bound PPARα and the retinoid X receptor (RXR). This PPARα-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding event recruits a complex of coactivator proteins, which facilitates the initiation of transcription by RNA polymerase II, leading to increased expression of these genes. Conversely, in the absence of a ligand, the PPARα-RXR heterodimer can be associated with corepressor proteins, which inhibit gene transcription.
Signaling Pathway of GW590735-Mediated PPARα Activation
The signaling cascade initiated by GW590735 is a well-defined pathway central to lipid metabolism and energy homeostasis. The key steps are illustrated in the diagram below.
Quantitative Data on GW590735 Activity
GW590735 is a highly potent PPARα agonist. Its activity can be quantified through various in vitro and in vivo studies.
Table 1: In Vitro Potency of GW590735
| Parameter | Receptor | Value | Reference |
| EC50 | Human PPARα | 4 nM | [1][2] |
| Selectivity | vs. PPARδ and PPARγ | >500-fold | [1] |
Table 2: Dose-Response of GW590735 in a PPARα Luciferase Reporter Assay
This table illustrates a typical dose-response to GW590735 in a cell-based luciferase reporter assay designed to measure PPARα activation.
| GW590735 Concentration (nM) | Fold Activation (relative to vehicle) |
| 300 | 15.2 |
| 100 | 14.8 |
| 33.3 | 13.5 |
| 11.1 | 11.2 |
| 3.70 | 8.5 |
| 1.23 | 4.1 |
| 0.412 | 1.9 |
Note: The fold activation values are representative and can vary depending on the specific cell line and experimental conditions.
Table 3: In Vivo Effects of GW590735 on Lipid Profile in ApoA-I Transgenic Mice
Oral administration of GW590735 has been shown to significantly improve the lipid profile in animal models.
| Treatment Group | Dose | HDL-C Change | LDL-C Change | Triglycerides (TG) Change |
| GW590735 | 0.5 - 5 mg/kg | Increase | Decrease | Decrease |
Note: This table summarizes the qualitative effects observed in preclinical studies. Specific percentage changes can vary based on the study design and duration.
Table 4: Effect of PPARα Activation on Target Gene Expression
Activation of PPARα by agonists like GW590735 leads to the upregulation of genes involved in fatty acid metabolism. The following table provides representative data on fold changes in mRNA levels of key target genes in liver cells following treatment with a PPARα agonist.
| Target Gene | Function | Fold Change in Expression |
| CD36 | Fatty acid translocase | ~3.5 |
| CPT1A | Carnitine palmitoyltransferase 1A | ~4.0 |
| MCAD | Medium-chain acyl-CoA dehydrogenase | ~5.0 |
| VLCAD | Very long-chain acyl-CoA dehydrogenase | ~2.5 |
Note: These fold-change values are illustrative of the effects of potent PPARα agonists and may vary with the specific experimental context and dose of GW590735 used.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the transcriptional regulation by GW590735.
PPARα Luciferase Reporter Gene Assay
This assay is used to quantify the ability of GW590735 to activate PPARα in a cellular context.
Objective: To determine the dose-dependent activation of PPARα by GW590735.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmid for human PPARα
-
Luciferase reporter plasmid containing PPREs upstream of a minimal promoter
-
Renilla luciferase control plasmid (for normalization)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
Transfection reagent
-
GW590735 stock solution (in DMSO)
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of GW590735 in cell culture medium. The final DMSO concentration should be kept below 0.1%. Replace the medium on the cells with the medium containing different concentrations of GW590735 or vehicle control (DMSO).
-
Incubation: Incubate the treated cells for another 24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation by dividing the normalized luciferase activity of the GW590735-treated wells by the normalized activity of the vehicle control wells. Plot the fold activation against the log of the GW590735 concentration to generate a dose-response curve and determine the EC50 value.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-seq is used to identify the genome-wide binding sites of PPARα in response to GW590735 treatment.
Objective: To map the genomic locations where the PPARα-RXR heterodimer binds upon activation by GW590735.
Materials:
-
Cells or tissues of interest (e.g., HepG2 cells)
-
GW590735
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and chromatin shearing buffers
-
Sonicator or micrococcal nuclease (for chromatin fragmentation)
-
Anti-PPARα antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Next-generation sequencing (NGS) library preparation kit
-
NGS sequencer
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with GW590735 or vehicle for a specified time. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclei and shear the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the sheared chromatin overnight with an anti-PPARα antibody or an IgG control antibody.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the protein-DNA cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and the input control DNA. Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms to identify regions of the genome that are enriched for PPARα binding in the GW590735-treated samples compared to the control. Perform motif analysis to identify PPREs within the binding peaks.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
qRT-PCR is used to validate and quantify the changes in the expression of specific PPARα target genes in response to GW590735.
Objective: To measure the relative mRNA levels of target genes (e.g., CD36, CPT1A, MCAD, VLCAD) after treatment with GW590735.
Materials:
-
Cells or tissues treated with GW590735
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for target genes and a reference gene (e.g., GAPDH, ACTB)
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with different concentrations of GW590735 or vehicle for a desired time. Harvest the cells and extract total RNA using an RNA extraction kit.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, gene-specific primers, and qPCR master mix.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene in each sample. Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt). Calculate the change in expression relative to the vehicle control using the ΔΔCt method. The fold change is typically calculated as 2-ΔΔCt.
Conclusion
GW590735 is a potent and selective PPARα agonist that modulates the transcription of a wide array of genes, primarily those involved in lipid metabolism. Its mechanism of action through the PPARα signaling pathway offers a therapeutic avenue for dyslipidemia and related metabolic disorders. The experimental approaches detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the intricate transcriptional regulation by GW590735 and to discover and characterize novel PPARα modulators.
References
In-vitro Characterization of GW590735: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW590735 is a potent and highly selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, particularly in fatty acid oxidation. Activation of PPARα has been a key strategy in the development of therapeutics for dyslipidemia, a condition characterized by abnormal levels of lipids such as cholesterol and triglycerides in the blood. This technical guide provides a comprehensive overview of the in-vitro characterization of GW590735, summarizing its pharmacological properties and providing detailed methodologies for its evaluation.
Data Presentation
The following table summarizes the available quantitative data for GW590735, highlighting its potency and selectivity for PPARα.
| Parameter | Value | Receptor Subtype | Notes |
| EC50 | 4 nM | Human PPARα | Half-maximal effective concentration in a cell-based transactivation assay.[1] |
| Selectivity | >500-fold | vs. Human PPARδ and PPARγ | Demonstrates high selectivity for the PPARα isoform.[1] |
| Ki | Not available | Human PPARα | The inhibitory constant (Ki) from competitive binding assays is not readily available in the public domain based on conducted searches. |
Core Signaling Pathway
Activation of PPARα by a ligand such as GW590735 initiates a cascade of molecular events that ultimately leads to the regulation of target gene expression. The diagram below illustrates this core signaling pathway.
Caption: PPARα signaling pathway activated by GW590735.
Experimental Protocols
This section provides detailed methodologies for key in-vitro experiments to characterize the activity of GW590735.
PPARα Competitive Binding Assay (Hypothetical Protocol)
This protocol describes a common method to determine the binding affinity (Ki) of a test compound. While a specific Ki for GW590735 is not publicly available, this protocol outlines how it would be determined.
Objective: To determine the inhibitory constant (Ki) of GW590735 for the human PPARα ligand-binding domain (LBD).
Principle: A competitive binding assay measures the ability of an unlabeled test compound (GW590735) to displace a labeled known ligand (e.g., a fluorescent or radiolabeled PPARα agonist) from the PPARα LBD. The concentration of the test compound that displaces 50% of the labeled ligand (IC50) is determined and used to calculate the Ki.
Materials:
-
Recombinant human PPARα LBD
-
Labeled PPARα agonist (e.g., fluorescently tagged)
-
GW590735
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% BSA)
-
Microplates (e.g., 384-well, black, low-volume)
-
Plate reader capable of detecting the label (e.g., fluorescence polarization or time-resolved fluorescence)
Procedure:
-
Prepare a series of dilutions of GW590735 in assay buffer.
-
In a microplate, add a fixed concentration of the labeled PPARα agonist.
-
Add the different concentrations of GW590735 to the wells.
-
Add a fixed concentration of the recombinant human PPARα LBD to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours), protected from light.
-
Measure the signal from the labeled ligand using a suitable plate reader.
-
Plot the signal as a function of the GW590735 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
Caption: Workflow for a PPARα competitive binding assay.
PPARα Reporter Gene Assay
This assay is used to measure the functional activity of a compound as an agonist or antagonist of PPARα.
Objective: To determine the EC50 of GW590735 for the activation of human PPARα.
Principle: Cells are co-transfected with two plasmids: one expressing the PPARα LBD fused to a DNA-binding domain (e.g., GAL4), and a reporter plasmid containing a promoter with response elements for the DNA-binding domain (e.g., UAS) upstream of a reporter gene (e.g., luciferase). Activation of PPARα by an agonist leads to the expression of the reporter gene, which can be quantified.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Expression plasmid for PPARα LBD fusion protein
-
Reporter plasmid with a suitable promoter and reporter gene
-
Transfection reagent
-
Cell culture medium and supplements
-
GW590735
-
Lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Co-transfect the cells with the PPARα expression plasmid and the reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After transfection (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of GW590735 or vehicle control.
-
Incubate the cells for an appropriate period (e.g., 18-24 hours).
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence) using a luminometer.
-
Normalize the reporter activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration.
-
Plot the normalized reporter activity as a function of GW590735 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Caption: Workflow for a PPARα reporter gene assay.
In-vitro Adipocyte Differentiation Assay
This assay assesses the effect of a compound on the differentiation of preadipocytes into mature adipocytes.
Objective: To evaluate the effect of GW590735 on the differentiation of preadipocytes.
Principle: Preadipocyte cell lines (e.g., 3T3-L1) can be induced to differentiate into mature adipocytes, which are characterized by the accumulation of lipid droplets. The extent of differentiation can be quantified by staining these lipid droplets with Oil Red O and measuring the absorbance of the extracted dye.
Materials:
-
Preadipocyte cell line (e.g., 3T3-L1)
-
Preadipocyte growth medium
-
Adipocyte differentiation medium (containing inducers like insulin, dexamethasone, and IBMX)
-
GW590735
-
Phosphate-buffered saline (PBS)
-
Formalin solution (10%)
-
Oil Red O staining solution
-
Isopropanol
-
Spectrophotometer
Procedure:
-
Seed preadipocytes in a multi-well plate and grow them to confluence in growth medium.
-
Two days post-confluence, switch to differentiation medium containing various concentrations of GW590735 or vehicle control.
-
After 2-3 days, replace the medium with fresh differentiation medium containing the respective treatments.
-
Continue to culture the cells for an additional 4-6 days, replacing the medium every 2 days.
-
Wash the cells with PBS and fix them with 10% formalin for at least 1 hour.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 10-15 minutes.
-
Wash the cells extensively with water to remove excess stain.
-
Elute the stained lipid droplets with isopropanol.
-
Measure the absorbance of the eluate at a wavelength of approximately 510 nm.
-
Compare the absorbance values of GW590735-treated cells to the vehicle-treated control to determine the effect on adipocyte differentiation.
Caption: Workflow for an in-vitro adipocyte differentiation assay.
Conclusion
GW590735 is a well-characterized potent and selective PPARα agonist based on its in-vitro functional activity. The experimental protocols provided in this guide offer a robust framework for the continued investigation of this and similar compounds. Further studies to determine its binding affinity (Ki) and to explore its effects on a wider range of cellular processes will provide a more complete understanding of its pharmacological profile.
References
The Pharmacological Profile of GW 590735: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW 590735 is a potent and highly selective peroxisome proliferator-activated receptor alpha (PPARα) agonist that has demonstrated significant potential in the regulation of lipid metabolism. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding and activation properties, and its effects in both in vitro and in vivo models of dyslipidemia. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development efforts in this area.
Introduction
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a critical role in the regulation of lipid and glucose homeostasis. The PPARα isoform is predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation, resulting in decreased plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. This compound has emerged as a promising therapeutic candidate for the treatment of dyslipidemia due to its high potency and selectivity for PPARα.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by directly binding to and activating PPARα. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the initiation of gene transcription.
The key signaling pathway for this compound is the activation of the PPARα/RXR heterodimer and the subsequent transcriptional regulation of genes involved in lipid metabolism.
The LXR Agonist GW 590735: A Double-Edged Sword in Cholesterol Regulation
For Immediate Release
RAHWAY, N.J., Dec. 8, 2025 – The synthetic Liver X Receptor (LXR) agonist GW 590735 has demonstrated a significant capacity to modulate cholesterol metabolism, primarily by enhancing pathways associated with high-density lipoprotein (HDL) cholesterol production and reverse cholesterol transport. However, its therapeutic potential is tempered by off-target effects on lipid synthesis, presenting a complex profile for drug development professionals. This technical guide provides an in-depth analysis of the core mechanisms, experimental data, and methodological considerations surrounding this compound's influence on HDL and low-density lipoprotein (LDL) cholesterol.
Abstract
This compound, a potent activator of Liver X Receptors (LXRα and LXRβ), plays a critical role in the transcriptional regulation of genes involved in cholesterol homeostasis. Its primary mechanism of action involves the upregulation of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1, which are pivotal in the efflux of cholesterol from peripheral cells to form HDL particles. This process, known as reverse cholesterol transport (RCT), is a key anti-atherogenic pathway. While this compound and other LXR agonists effectively stimulate RCT and increase HDL levels, they also activate the sterol regulatory element-binding protein 1c (SREBP-1c), a key regulator of fatty acid and triglyceride synthesis. This dual activity leads to the desirable effect of raising "good" cholesterol while simultaneously promoting potentially detrimental hypertriglyceridemia and hepatic steatosis. Understanding this complex signaling network is crucial for the development of next-generation LXR modulators with improved therapeutic indices.
Core Signaling Pathway and Mechanism of Action
This compound exerts its effects by binding to and activating LXRs, which are nuclear receptors that form heterodimers with the retinoid X receptor (RXR). This complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, initiating their transcription.
The primary pathway leading to increased HDL involves the upregulation of ABCA1 and ABCG1. ABCA1 facilitates the transfer of cholesterol and phospholipids from cells to lipid-poor apolipoprotein A-I (apoA-I), forming nascent HDL particles. ABCG1 then promotes further cholesterol efflux to these nascent HDL particles, contributing to their maturation into larger, spherical HDL.
Simultaneously, LXR activation by this compound can induce the expression of SREBP-1c. SREBP-1c is a master transcriptional regulator of lipogenesis, activating genes involved in fatty acid and triglyceride synthesis, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). This can lead to an increase in plasma triglycerides and the accumulation of fat in the liver (hepatic steatosis).
Furthermore, LXR activation can influence LDL cholesterol levels through the induction of the E3 ubiquitin ligase Idol (Inducible Degrader of the LDLR). Idol promotes the degradation of the LDL receptor, which would be expected to decrease the clearance of LDL from the circulation and potentially increase plasma LDL-C levels.[1]
Quantitative Effects on HDL and LDL Cholesterol
| Parameter | LXR Agonist (Example) | Species/Study Population | Dosage | Duration | Effect on HDL-C | Effect on LDL-C | Effect on Triglycerides | Reference |
| HDL-C | GW3965 | LDLR-/- Mice | 10 mg/kg/day | 12 weeks | Not significantly different from control (chronic treatment) | - | Not significantly different from control (chronic treatment) | [2] |
| HDL-C | T0901317 | C57BL/6 Mice | 50 mg/kg | 12 hours | - | - | Increased | [3] |
| LDL-C | GW3965 | ApoE-/- Mice | 10 mg/kg/day | 12 weeks | - | Reduced by 47% | - | [2] |
Note: The transient nature of hypertriglyceridemia observed in some preclinical models suggests potential adaptive mechanisms. However, this effect remains a significant concern for clinical development.
Experimental Protocols
1. In Vivo Assessment of Plasma Lipids in Animal Models
-
Animal Model: Male C57BL/6J mice or atherosclerosis-prone models such as LDLR-/- or ApoE-/- mice.
-
Acclimatization: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum for at least one week prior to the study.
-
Treatment: this compound is typically formulated in a vehicle such as 0.5% hydroxypropyl methylcellulose and administered daily via oral gavage at specified doses (e.g., 10-50 mg/kg). A control group receives the vehicle alone.
-
Blood Collection: At the end of the treatment period, mice are fasted for 4-6 hours, and blood is collected via cardiac puncture or retro-orbital bleeding into EDTA-containing tubes.
-
Plasma Isolation: Plasma is separated by centrifugation at 2000 x g for 15 minutes at 4°C.
-
Lipid Analysis: Plasma concentrations of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides are determined using commercially available enzymatic colorimetric assay kits.
2. Macrophage Cholesterol Efflux Assay
-
Cell Culture: Mouse peritoneal macrophages or a macrophage cell line (e.g., J774) are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Cholesterol Loading and Labeling: Macrophages are incubated with acetylated LDL (acLDL) to induce foam cell formation and radiolabeled with [3H]-cholesterol for 24-48 hours.
-
Treatment: Cells are washed and then incubated with this compound or vehicle control in serum-free media for a specified period (e.g., 24 hours) to induce the expression of ABC transporters.
-
Efflux: The media is replaced with serum-free media containing a cholesterol acceptor, such as apoA-I or HDL.
-
Quantification: After a 4-8 hour incubation, the radioactivity in the media and the cells is measured using a scintillation counter.
-
Calculation: Cholesterol efflux is expressed as the percentage of [3H]-cholesterol released into the medium relative to the total [3H]-cholesterol in the well (cells + medium).
3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Cell Treatment: Macrophages are treated with this compound or vehicle as described in the cholesterol efflux assay.
-
RNA Isolation: Total RNA is extracted from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qRT-PCR: The expression of target genes (ABCA1, ABCG1, SREBP-1c) and a housekeeping gene (e.g., GAPDH or 18S rRNA) is quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Conclusion
This compound and other LXR agonists hold promise for raising HDL cholesterol and promoting reverse cholesterol transport, key mechanisms for preventing and treating atherosclerosis. However, their concurrent stimulation of lipogenesis via SREBP-1c presents a significant hurdle for therapeutic development. The data from preclinical models, while not specific to this compound in all cases, consistently highlight this dual functionality. Future research must focus on developing selective LXR modulators that can dissociate the beneficial effects on cholesterol efflux from the detrimental effects on triglyceride synthesis. A thorough understanding of the intricate signaling pathways and the application of robust experimental protocols, as outlined in this guide, are essential for achieving this goal.
References
The Role of GW590735 in Regulating Triglyceride Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW590735 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist that has been investigated for its potential in treating dyslipidemia. PPARα is a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism, particularly in modulating triglyceride levels. Activation of PPARα by agonists like GW590735 initiates a cascade of events that lead to a significant reduction in circulating triglycerides. This technical guide provides an in-depth overview of the core mechanisms by which GW590735 is understood to regulate triglyceride levels, based on the established pharmacology of PPARα agonists. It includes a summary of expected quantitative effects, detailed experimental protocols for assessing such compounds, and visualizations of the key signaling pathways and experimental workflows.
Introduction to GW590735 and PPARα
GW590735 is a synthetic, small-molecule agonist that exhibits high potency and selectivity for the PPARα receptor, with a reported EC50 of 4 nM.[1] PPARα is a ligand-activated transcription factor primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its natural ligands include fatty acids and their derivatives. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in lipid and lipoprotein metabolism, leading to a reduction in triglyceride levels and a modulation of cholesterol levels.[1]
Mechanism of Action in Triglyceride Regulation
The primary mechanism by which GW590735, as a PPARα agonist, lowers triglyceride levels involves the transcriptional regulation of key genes involved in triglyceride-rich lipoprotein (TRL) metabolism. The two central pillars of this regulation are the increased expression of lipoprotein lipase (LPL) and the decreased expression of apolipoprotein C-III (apoC-III).
-
Upregulation of Lipoprotein Lipase (LPL): LPL is the rate-limiting enzyme for the hydrolysis of triglycerides from circulating TRLs, such as very-low-density lipoproteins (VLDL) and chylomicrons. PPARα activation directly increases the transcription of the LPL gene, leading to higher levels of LPL protein. This enhanced LPL activity accelerates the clearance of triglycerides from the bloodstream.
-
Downregulation of Apolipoprotein C-III (apoC-III): ApoC-III is a key inhibitor of LPL activity. By binding to TRLs, apoC-III prevents LPL from efficiently hydrolyzing the triglyceride core. PPARα activation transcriptionally represses the APOC3 gene, leading to lower circulating levels of apoC-III. This disinhibition of LPL further enhances the catabolism of TRLs.
The combined effect of LPL upregulation and apoC-III downregulation results in a potent reduction of plasma triglyceride levels.
Quantitative Data on Triglyceride Regulation
While specific, publicly available quantitative data from clinical trials or extensive preclinical studies on GW590735 are limited, a Phase 2 clinical trial (NCT00169559) for dyslipidemia has been completed.[1] Based on the known effects of other potent PPARα agonists, the anticipated effects of GW590735 on lipid parameters are summarized in the following illustrative table.
| Parameter | Expected Change with GW590735 Treatment | Mechanism |
| Triglycerides (TG) | Significant Decrease (e.g., 30-60%) | Increased LPL-mediated catabolism of VLDL and chylomicrons; Decreased apoC-III inhibition of LPL. |
| Very-Low-Density Lipoprotein (VLDL) | Significant Decrease | Enhanced clearance due to increased LPL activity. |
| High-Density Lipoprotein (HDL) Cholesterol | Increase | Increased expression of ApoA-I and ApoA-II, key components of HDL. |
| Low-Density Lipoprotein (LDL) Cholesterol | Variable (slight increase or decrease) | Complex effects on LDL particle size and number. |
| Apolipoprotein C-III (apoC-III) | Significant Decrease | Transcriptional repression of the APOC3 gene. |
| Lipoprotein Lipase (LPL) Activity | Increase | Transcriptional activation of the LPL gene. |
Note: The percentage changes are illustrative and based on the typical effects of potent PPARα agonists. The actual effects of GW590735 would need to be confirmed by specific study data.
Experimental Protocols
To evaluate the efficacy and mechanism of action of a compound like GW590735 in regulating triglyceride levels, a series of in vitro and in vivo experiments are typically conducted.
In Vitro Assays
4.1.1 Cell-Based Reporter Gene Assay for PPARα Activation
-
Objective: To determine the potency and selectivity of GW590735 in activating the PPARα receptor.
-
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T, HepG2) is co-transfected with two plasmids:
-
An expression vector containing the ligand-binding domain of human PPARα fused to a DNA-binding domain (e.g., GAL4).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the DNA-binding domain (e.g., a UAS promoter).
-
-
Treatment: Transfected cells are treated with varying concentrations of GW590735 or a vehicle control for 24-48 hours.
-
Measurement: Luciferase activity is measured using a luminometer. The fold-activation relative to the vehicle control is calculated.
-
Analysis: The dose-response curve is plotted, and the EC50 value is determined. Selectivity is assessed by performing similar assays with PPARγ and PPARδ receptors.
-
4.1.2 Gene Expression Analysis in Hepatocytes
-
Objective: To assess the effect of GW590735 on the expression of target genes involved in triglyceride metabolism.
-
Methodology:
-
Cell Culture: Primary human hepatocytes or a human hepatocyte cell line (e.g., HepG2) are cultured.
-
Treatment: Cells are treated with GW590735 at various concentrations for a specified period (e.g., 24 hours).
-
RNA Extraction and qRT-PCR: Total RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of target genes, including LPL and APOC3. Gene expression levels are normalized to a housekeeping gene.
-
Analysis: The fold change in gene expression relative to vehicle-treated cells is calculated.
-
In Vivo Studies
4.2.1 Dyslipidemia Animal Model
-
Objective: To evaluate the in vivo efficacy of GW590735 in a relevant animal model of dyslipidemia.
-
Methodology:
-
Animal Model: A suitable animal model, such as the human apoC-III transgenic mouse or a diet-induced hypertriglyceridemic hamster or mouse model, is used. These models exhibit elevated baseline triglyceride levels.
-
Treatment: Animals are randomly assigned to treatment groups and receive daily oral administration of GW590735 at different dose levels or a vehicle control for a defined period (e.g., 2-4 weeks).
-
Sample Collection: Blood samples are collected at baseline and at the end of the treatment period for lipid analysis. Liver tissue may be collected for gene expression analysis.
-
Lipid Analysis: Plasma triglyceride, total cholesterol, HDL-C, and LDL-C levels are measured using standard enzymatic assays.
-
Gene Expression Analysis: Hepatic mRNA levels of Lpl and Apoc3 are quantified by qRT-PCR.
-
Statistical Analysis: Statistical tests (e.g., ANOVA) are used to compare the lipid parameters and gene expression levels between the treatment and control groups.
-
Visualizations
Signaling Pathway of GW590735 in Triglyceride Regulation
Caption: Signaling pathway of GW590735 in regulating triglyceride metabolism.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo study of GW590735's effect on triglycerides.
Conclusion
GW590735, as a potent and selective PPARα agonist, holds significant potential for the regulation of triglyceride levels. Its mechanism of action, centered on the dual regulation of LPL and apoC-III, provides a robust framework for its lipid-lowering effects. While detailed clinical and preclinical data for GW590735 are not widely available in the public domain, the established pharmacology of PPARα agonists allows for a comprehensive understanding of its expected role in managing dyslipidemia. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals working with this and similar compounds. Further investigation and the publication of specific trial data are necessary to fully elucidate the clinical profile of GW590735.
References
Methodological & Application
GW 590735: Application Notes and Protocols for In-Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in-vitro use of GW 590735, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes the relevant signaling pathways to facilitate research into the therapeutic potential of this compound.
Introduction
This compound is a synthetic agonist of PPARα with high potency and selectivity. PPARs are ligand-activated transcription factors that play crucial roles in the regulation of lipid metabolism, inflammation, and energy homeostasis.[1] As a PPARα agonist, this compound is a valuable tool for investigating the physiological and pathophysiological roles of this nuclear receptor in various in-vitro models.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in in-vitro assays.
| Parameter | Value | Receptor Subtype | Assay System | Reference |
| EC50 | 4 nM | Human PPARα | Reporter Assay | [2] |
Experimental Protocols
This section provides detailed protocols for common in-vitro experiments involving this compound.
Cell Culture and Treatment
A variety of cell lines can be utilized for in-vitro studies with this compound, depending on the research question. Commonly used cell types that express PPARα and/or PPARδ include:
-
Hepatocytes: Primary hepatocytes or hepatoma cell lines (e.g., HepG2, Huh7) are suitable for studying the effects of this compound on lipid metabolism and gene regulation in the liver.[1][3][4]
-
Myotubes: Differentiated myoblasts (e.g., C2C12) can be used to investigate the role of PPARα/δ activation in skeletal muscle fatty acid oxidation and glucose utilization.[5][6]
-
Macrophages: Primary macrophages or macrophage-like cell lines (e.g., RAW264.7, THP-1) are appropriate for studying the anti-inflammatory effects of this compound.[7][8][9]
-
Reporter Cell Lines: Engineered cell lines expressing a luciferase reporter gene under the control of a PPAR response element (PPRE) are ideal for quantifying the agonist activity of this compound.[2][10][11]
Protocol for Cell Seeding and Treatment:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for logarithmic growth during the experiment. Seeding density will vary depending on the cell line and the duration of the experiment.
-
Cell Adhesion: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to prepare a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C.
-
Preparation of Working Solutions: On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentrations. A typical concentration range for dose-response studies could be from 0.1 nM to 1 µM, based on the known EC50 of 4 nM for PPARα. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control (e.g., DMSO). The final concentration of the vehicle should be consistent across all conditions and typically should not exceed 0.1%.
-
Incubation: Incubate the cells for the desired period, which can range from a few hours for signaling pathway studies to 24-72 hours for gene expression or functional assays.
PPARα/δ Activation Assessment: Luciferase Reporter Gene Assay
This assay quantifies the ability of this compound to activate PPARα and/or PPARδ.
Materials:
-
Human PPARα or PPARδ reporter cell line (e.g., from INDIGO Biosciences or Cayman Chemical).[2][10][12]
-
This compound
-
Luciferase Assay Reagent (e.g., Promega Luciferase Assay System)[13]
-
Luminometer
Protocol:
-
Cell Seeding: Seed the reporter cells in a white, clear-bottom 96-well plate according to the manufacturer's instructions.
-
Cell Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence values against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the change in the expression of PPARα and PPARδ target genes upon treatment with this compound.
Target Gene Selection:
The following table provides a list of potential PPARα and PPARδ target genes in different cell types.
| Cell Type | Target Gene | Function | Reference |
| Hepatocytes | CPT1A | Fatty Acid Oxidation | [1][3] |
| ACOX1 | Peroxisomal Fatty Acid Oxidation | [1] | |
| PDK4 | Glucose Metabolism | [1] | |
| FGF21 | Metabolic Regulation | [1] | |
| ADRP (PLIN2) | Lipid Storage | [14] | |
| Myotubes | PDK4 | Glucose Metabolism | [5][6] |
| CPT1B | Fatty Acid Oxidation | [1] | |
| UCP3 | Energy Expenditure | [15] | |
| Macrophages | CPT1A | Fatty Acid Oxidation | [7] |
| CD36 | Fatty Acid Uptake | [7] | |
| ABCG1 | Cholesterol Efflux | [7] | |
| ANGPTL4 | Lipid Metabolism | [9][15] |
Protocol:
-
Cell Treatment: Treat cells with this compound or vehicle control as described in section 3.1.
-
RNA Isolation: Isolate total RNA from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a qPCR instrument and a SYBR Green or TaqMan-based master mix with primers specific for the target genes and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect changes in the protein levels of PPARα/δ or their downstream targets.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Visualization of Signaling Pathways and Workflows
PPARα/δ Signaling Pathway
The following diagram illustrates the general mechanism of action for PPARα/δ agonists like this compound.
References
- 1. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. The Role of PPARα Activation in Liver and Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatocyte-restricted constitutive activation of PPAR alpha induces hepatoproliferation but not hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PPARδ activation in human myotubes increases mitochondrial fatty acid oxidative capacity and reduces glucose utilization by a switch in substrate preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Parsing the Role of PPARs in Macrophage Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The transcriptional PPARβ/δ network in human macrophages defines a unique agonist-induced activation state - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. caymanchem.com [caymanchem.com]
- 13. PPAR delta as a therapeutic target in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for GW 590735 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of GW 590735, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist, in a variety of cell culture experiments. The provided protocols and data will enable researchers to investigate the effects of this compound on lipid metabolism, gene expression, and other cellular processes.
This compound is a powerful tool for studying the role of PPARα in various physiological and pathological conditions. It has an EC50 of 4 nM for PPARα and exhibits at least 500-fold selectivity over PPARδ and PPARγ, making it a highly specific agonist for in vitro studies.[1] Its primary mechanism of action involves the activation of PPARα, which in turn heterodimerizes with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the regulation of their transcription.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (PPARα Agonist Potency) | CV-1 | 0.01 µM | [1] |
| EC50 (PPARα Agonist Activity) | CV-1 (co-transfected with Gal4) | 4 nM | [1] |
Note: The effective concentration of this compound in cell culture experiments can vary depending on the cell type, experimental endpoint, and culture conditions. It is recommended to perform a dose-response study to determine the optimal concentration for your specific application.
Signaling Pathway
The activation of PPARα by this compound initiates a signaling cascade that primarily regulates lipid metabolism. The following diagram illustrates the key steps in this pathway.
Caption: this compound signaling pathway.
Experimental Protocols
Preparation of this compound Stock Solution
It is crucial to properly dissolve and store this compound to ensure its stability and activity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Prepare a stock solution of this compound, for example, at a concentration of 10 mM in DMSO.
-
To do this, weigh the appropriate amount of this compound powder and dissolve it in the calculated volume of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.[1]
Cell Culture and Treatment
This protocol provides a general guideline for treating adherent cell lines with this compound. The specific conditions should be optimized for each cell line.
Recommended Cell Lines:
-
HepG2 (Human Hepatocellular Carcinoma): A commonly used cell line for studying liver metabolism.
-
Primary Human Hepatocytes: Provide a more physiologically relevant model but require specialized culture conditions.
-
CV-1 (Monkey Kidney Fibroblast): Often used for transfection-based reporter assays.
Materials:
-
Selected cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
Tissue culture plates or flasks
-
This compound stock solution
-
Vehicle control (DMSO)
Protocol:
-
Seed the cells in tissue culture plates at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare the desired concentrations of this compound by diluting the stock solution in complete cell culture medium. It is recommended to perform a serial dilution to test a range of concentrations (e.g., 1 nM to 10 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the specific assay being performed.
Luciferase Reporter Assay for PPARα Activation
This assay is used to quantify the agonist activity of this compound on PPARα. Commercially available kits provide a streamlined workflow.
Caption: Luciferase Reporter Assay Workflow.
Protocol (based on a general commercial kit workflow):
-
Use a reporter cell line that is engineered to express human PPARα and a luciferase reporter gene linked to a PPRE.
-
Seed the reporter cells in a 96-well plate and allow them to attach for 4-6 hours.
-
Prepare serial dilutions of this compound in the appropriate screening medium. Include a vehicle control (DMSO) and a known PPARα agonist (e.g., GW7647) as a positive control.
-
Remove the culture medium and add the treatment solutions to the cells.
-
Incubate for 22-24 hours.
-
Add the luciferase detection reagent to each well.
-
Measure the luminescence using a plate reader.
-
Calculate the fold activation by normalizing the relative light units (RLUs) of the treated wells to the RLU of the vehicle control.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol allows for the quantification of changes in the expression of PPARα target genes following treatment with this compound.
Target Genes of Interest:
-
ACOX1 (Acyl-CoA Oxidase 1): Involved in peroxisomal fatty acid beta-oxidation.
-
CPT1 (Carnitine Palmitoyltransferase 1): Rate-limiting enzyme in mitochondrial fatty acid beta-oxidation.
-
ANGPTL4 (Angiopoietin-like 4): Regulates triglyceride metabolism.
-
ADRP (Adipose Differentiation-Related Protein): Involved in lipid droplet formation.
Protocol:
-
Treat cells with this compound as described in the "Cell Culture and Treatment" protocol.
-
At the end of the treatment period, harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated cells compared to vehicle-treated cells.
Cell Viability Assay
It is important to assess the cytotoxicity of this compound at the concentrations used in your experiments.
Protocol (using MTT assay as an example):
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations as described previously.
-
At the end of the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to explore the intricate roles of PPARα in cellular function and disease.
References
Preparing GW 590735 Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of GW 590735 stock solutions for in vitro and in vivo laboratory applications. This compound is a potent and selective peroxisome proliferator-activated receptor α (PPARα) agonist with an EC50 of 4 nM.[1] It is a valuable tool for investigating lipid metabolism, dyslipidemia, and related metabolic disorders.[2][3] Adherence to proper preparation and storage protocols is critical to ensure the compound's stability and the reproducibility of experimental results.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. Key properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-methyl-2-[4-[[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl]amino]methyl]phenoxy]propanoic acid | |
| Molecular Formula | C₂₃H₂₁F₃N₂O₄S | [1][4] |
| Molecular Weight | 478.48 g/mol | [2] |
| CAS Number | 343321-96-0 | [1][2] |
| Appearance | White to off-white solid | [2][5] |
| Purity | >98% |
Solubility Data
This compound exhibits solubility in various organic solvents. The choice of solvent will depend on the specific experimental requirements and cell culture conditions. It is crucial to use high-purity, anhydrous solvents to prevent compound degradation.
| Solvent | Solubility | Reference |
| DMSO | ≥ 250 mg/mL (≥ 522.49 mM) | [2][5] |
| Ethanol | ≥ 50 mM | |
| DMF | 30 mg/mL | [1] |
| PBS (pH 7.2) | ~0.25 mg/mL | [1] |
Note: For DMSO, it is recommended to use newly opened, anhydrous solvent, as hygroscopic DMSO can negatively impact solubility.[2][5] Ultrasonic assistance may be required to achieve maximum solubility in DMSO.[2][5]
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO) or ethanol
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal protective equipment (lab coat, gloves, safety glasses)
Stock Solution Preparation (Example: 10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.785 mg of the compound.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. To prepare a 10 mM solution with 4.785 mg of powder, add 1 mL of DMSO.
-
Dissolution: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes.[2]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Crucially, protect the stock solutions from light. [2]
Calculation for Stock Solution Preparation
To prepare a stock solution of a specific concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
Example for 1 mL of 10 mM this compound: Mass (mg) = 10 mM x 1 mL x 478.48 g/mol = 4.785 mg
Application Notes
This compound is a selective agonist for PPARα.[1] PPARs are ligand-activated transcription factors that regulate gene expression by forming a heterodimer with the retinoid X receptor (RXR).[6][7] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[6][7]
Activation of PPARα by this compound primarily impacts lipid metabolism. It has been shown to increase high-density lipoprotein (HDL) cholesterol while decreasing low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) cholesterol and triglycerides.[3] This makes it a valuable tool for studying atherosclerosis, dyslipidemia, and other metabolic syndromes.
When using this compound in cell-based assays, it is important to consider the final concentration of the solvent in the culture medium, as high concentrations of DMSO can be toxic to cells. It is recommended to perform a solvent toxicity control experiment.
Visualizations
Caption: Experimental workflow for preparing this compound stock solutions.
Caption: Simplified signaling pathway of this compound via PPARα activation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSRS [precision.fda.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Studying Dyslipidemia in Animal Models Using GW 590735
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dyslipidemia, characterized by abnormal levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. Peroxisome proliferator-activated receptor delta (PPARδ) has emerged as a key regulator of lipid metabolism and a promising therapeutic target for treating dyslipidemia. GW 590735 (also known as GW501516) is a potent and selective PPARδ agonist that has been demonstrated to modulate lipid profiles favorably in various preclinical animal models. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate dyslipidemia in a research setting.
Mechanism of Action
This compound acts as a synthetic ligand for PPARδ, a nuclear receptor that functions as a ligand-activated transcription factor. Upon activation by this compound, PPARδ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates a cascade of events that ultimately alters the transcription of genes involved in lipid metabolism, energy homeostasis, and inflammation.
The primary mechanisms by which this compound ameliorates dyslipidemia include:
-
Enhanced Fatty Acid Oxidation: Activation of PPARδ stimulates the expression of genes involved in fatty acid uptake, transport, and β-oxidation in skeletal muscle and liver. This leads to a reduction in circulating triglycerides.
-
Increased HDL Cholesterol: this compound has been shown to increase the levels of high-density lipoprotein (HDL) cholesterol, often referred to as "good cholesterol".[1] This is partly achieved by up-regulating the expression of the ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux from macrophages.[1]
-
Anti-inflammatory Effects: PPARδ activation can suppress inflammatory responses within the vasculature, which is a key process in the development of atherosclerosis, a common consequence of dyslipidemia.[2]
Signaling Pathway of this compound in Lipid Metabolism
Caption: Signaling pathway of this compound in regulating lipid metabolism.
Data Presentation: Effects of this compound on Lipid Parameters in Animal Models
The following tables summarize the quantitative data from various studies investigating the effects of this compound on dyslipidemia in different animal models.
Table 1: Effects of this compound on Plasma Lipids in Ldlr-/- Mice
| Parameter | Control (High-Fat, High-Cholesterol Diet) | This compound (3 mg/kg/day) | % Change | Reference |
| Total Cholesterol (mg/dL) | ~600 | ~450 | ↓ 25% | [2] |
| Triglycerides (mg/dL) | ~150 | ~100 | ↓ 33% | [2] |
| Non-esterified Fatty Acids (mEq/L) | ~1.2 | ~0.8 | ↓ 33% | [2] |
Table 2: Effects of this compound on HDL Cholesterol and Atherosclerosis in apoE-/- Mice
| Parameter | Control | This compound (low dose) | % Change | Reference |
| HDL Cholesterol (mg/dL) | Not specified | Increased | ↑ | [1] |
| Atherosclerotic Lesion Area | Not specified | Significantly Reduced | ↓ | [1] |
Table 3: Effects of GW501516 on Metabolic Parameters in db/db Mice
| Parameter | Vehicle | GW501516 | % Change | Reference |
| Plasma Glucose | Markedly high | Decreased | ↓ | [3] |
| Blood Insulin | Markedly high | Decreased | ↓ | [3] |
Experimental Protocols
Protocol 1: Induction of Dyslipidemia in Mice using a High-Fat, High-Cholesterol Diet
This protocol describes the induction of dyslipidemia in mice, a common prerequisite for studying the efficacy of compounds like this compound.
Materials:
-
Male C57BL/6J, Ldlr-/-, or apoE-/- mice (8-12 weeks old).
-
Standard chow diet.
-
High-fat, high-cholesterol (HFHC) diet (e.g., containing 21% fat and 0.15% cholesterol).
-
Metabolic cages for housing.
Procedure:
-
Acclimate mice to the animal facility for at least one week on a standard chow diet.
-
Randomly assign mice to two groups: a control group and a dyslipidemia induction group.
-
House the mice individually in a temperature- and light-controlled environment (12-hour light/dark cycle).
-
Provide the control group with the standard chow diet and the induction group with the HFHC diet.
-
Provide ad libitum access to food and water.
-
Monitor body weight and food intake weekly.
-
After a specified period (e.g., 4-12 weeks), collect blood samples to confirm the dyslipidemic phenotype (elevated total cholesterol and triglycerides).
Protocol 2: Administration of this compound
This protocol outlines the preparation and administration of this compound to animal models.
Materials:
-
This compound powder.
-
Vehicle for dissolution (e.g., 0.5% carboxymethylcellulose).
-
Oral gavage needles.
-
Syringes.
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle at the desired concentration (e.g., 1 mg/mL for a 3 mg/kg dose in a 30g mouse).
-
Ensure the solution is homogenous by vortexing or sonicating.
-
Administer the this compound solution or vehicle (for the control group) to the mice via oral gavage.
-
The typical dosage for mice ranges from 1 to 10 mg/kg body weight, administered once daily.
-
Continue the treatment for the desired duration of the study (e.g., 4-8 weeks).
Protocol 3: Biochemical Analysis of Plasma Lipids
This protocol details the measurement of key lipid parameters from blood samples.
Materials:
-
Blood collection tubes (e.g., with EDTA).
-
Centrifuge.
-
Commercial assay kits for total cholesterol, triglycerides, HDL cholesterol, and non-esterified fatty acids.
-
Spectrophotometer or plate reader.
Procedure:
-
Collect blood from the mice via a suitable method (e.g., retro-orbital sinus, tail vein) into EDTA-containing tubes.
-
Centrifuge the blood at 1,500 x g for 10 minutes at 4°C to separate the plasma.[4]
-
Carefully collect the plasma supernatant.
-
Use commercial enzymatic colorimetric assay kits to determine the concentrations of total cholesterol, triglycerides, and HDL cholesterol according to the manufacturer's instructions.
-
Measure non-esterified fatty acids using an appropriate enzymatic assay kit.
-
Read the absorbance at the specified wavelength using a spectrophotometer or plate reader.
-
Calculate the lipid concentrations based on the standard curve provided with the kit.
Experimental Workflow
Caption: Experimental workflow for studying this compound in animal models of dyslipidemia.
Logical Relationship of this compound Action
Caption: Logical relationship of this compound action from administration to therapeutic outcome.
References
Application Notes and Protocols for GW 590735 in Gene Expression Analysis of PPARα Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW 590735 is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1] PPARα is a ligand-activated transcription factor that plays a critical role in the regulation of lipid metabolism, fatty acid oxidation, and inflammation. As a member of the nuclear receptor superfamily, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) upon activation by a ligand such as this compound. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their expression.
These application notes provide a comprehensive guide for the use of this compound in gene expression analysis of PPARα targets in relevant cell lines such as HepG2 and primary human hepatocytes. The protocols outlined below cover cell culture and treatment, RNA extraction, and gene expression analysis using modern molecular biology techniques.
Data Presentation: Expected Regulation of Key PPARα Target Genes
Treatment of hepatic cells with this compound is expected to modulate the expression of a suite of genes involved in lipid and energy homeostasis. While specific fold-change values can vary depending on the experimental conditions (e.g., cell type, dose, treatment duration), the following table summarizes the anticipated regulatory effects on well-established PPARα target genes.
| Gene Symbol | Gene Name | Function | Expected Regulation by this compound |
| CPT1A | Carnitine Palmitoyltransferase 1A | Rate-limiting enzyme in mitochondrial fatty acid β-oxidation | Upregulation |
| ACOX1 | Acyl-CoA Oxidase 1 | First enzyme of the peroxisomal fatty acid β-oxidation pathway | Upregulation |
| FGF21 | Fibroblast Growth Factor 21 | A key regulator of glucose and lipid metabolism | Upregulation |
| PDK4 | Pyruvate Dehydrogenase Kinase 4 | Inhibits the conversion of pyruvate to acetyl-CoA, promoting fatty acid oxidation | Upregulation |
| HMGCS2 | 3-Hydroxy-3-Methylglutaryl-CoA Synthase 2 | Rate-limiting enzyme in ketogenesis | Upregulation |
| SCD1 | Stearoyl-CoA Desaturase 1 | Involved in the synthesis of monounsaturated fatty acids | Downregulation |
| SREBF1 | Sterol Regulatory Element Binding Transcription Factor 1 | Master regulator of lipogenesis | Downregulation |
Signaling Pathway
The activation of PPARα by this compound initiates a cascade of molecular events leading to the regulation of target gene expression. The following diagram illustrates this signaling pathway.
Caption: this compound-mediated PPARα signaling pathway.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the culture of HepG2 cells and subsequent treatment with this compound to analyze its effect on gene expression.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed HepG2 cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to attach and grow for 24 hours.
-
Treatment:
-
Prepare working solutions of this compound in DMEM. A final concentration range of 10 nM to 1 µM is recommended for dose-response studies.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Aspirate the culture medium from the wells and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
-
Incubation: Incubate the cells for a predetermined time, typically 24 hours for gene expression analysis.
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS and then proceed immediately to RNA extraction.
Protocol 2: RNA Extraction and Quality Control
This protocol outlines the extraction of total RNA from this compound-treated cells.
Materials:
-
TRIzol reagent or a commercial RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with RNase-free water)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Agilent Bioanalyzer (optional)
Procedure:
-
Lysis: Add 1 mL of TRIzol reagent to each well of the 6-well plate and lyse the cells by pipetting up and down.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes and then centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube, add 0.5 mL of isopropanol, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant, wash the RNA pellet with 1 mL of 75% ethanol by vortexing briefly, and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of RNase-free water.
-
Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity using an Agilent Bioanalyzer. An RNA Integrity Number (RIN) > 8 is recommended for downstream applications like RNA-sequencing.
-
Protocol 3: Gene Expression Analysis by RNA-Sequencing (RNA-Seq)
This protocol provides a general workflow for analyzing gene expression changes using RNA-Seq.
Caption: Experimental workflow for RNA-Seq analysis.
Procedure:
-
Library Preparation:
-
Start with high-quality total RNA (RIN > 8).
-
Perform poly(A) selection to enrich for mRNA.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Quantify the prepared libraries and pool them.
-
Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq, NextSeq).
-
-
Bioinformatic Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.
-
Read Alignment: Align the reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR or HISAT2.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or Salmon.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated between the this compound-treated and vehicle control groups.
-
Downstream Analysis: Perform pathway analysis and Gene Ontology (GO) enrichment analysis on the list of differentially expressed genes to understand the biological processes affected by this compound treatment.
-
Conclusion
This compound is a valuable tool for investigating the role of PPARα in gene regulation. The protocols and information provided in these application notes offer a robust framework for conducting gene expression analysis studies. By following these guidelines, researchers can effectively identify and characterize the downstream targets of PPARα activation by this compound, providing insights into its therapeutic potential for metabolic diseases.
References
Application Notes and Protocols for Cell-Based Assays to Determine GW590735 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GW590735 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a ligand-activated transcription factor that plays a critical role in the regulation of lipid metabolism, particularly in tissues with high fatty acid catabolism rates such as the liver, heart, and skeletal muscle.[1] Activation of PPARα by agonists like GW590735 leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation. These application notes provide detailed protocols for cell-based assays to characterize the activity of GW590735.
PPARα Transactivation Assay (Reporter Gene Assay)
This assay measures the ability of GW590735 to activate the PPARα receptor, leading to the expression of a reporter gene (e.g., luciferase).
Principle:
Cells are engineered to co-express human PPARα and a reporter plasmid containing a PPAR-responsive element (PPRE) upstream of a luciferase gene.[2][3] Binding of an agonist like GW590735 to PPARα induces a conformational change, leading to the recruitment of coactivators and subsequent transcription of the luciferase gene. The resulting light emission is proportional to the level of PPARα activation.
Experimental Protocol:
Materials:
-
Human PPARα reporter cell line (e.g., INDIGO Biosciences, Cat. No. IB00111)
-
Cell Recovery Medium (CRM)
-
Compound Screening Medium (CSM)
-
GW590735
-
96-well white, clear-bottom cell culture plates
-
Luciferase detection reagent
-
Luminometer
Procedure:
-
Cell Plating:
-
Thaw the PPARα reporter cells according to the manufacturer's instructions.
-
Dispense 200 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-6 hours.[4]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of GW590735 in DMSO.
-
Perform serial dilutions of GW590735 in CSM to achieve the desired final concentrations.
-
After the pre-incubation period, carefully discard the culture media from the wells.
-
Add 200 µL of the prepared GW590735 dilutions to the respective wells.
-
Include a vehicle control (CSM with DMSO) and a positive control (a known PPARα agonist).
-
-
Incubation:
-
Incubate the plate for 22-24 hours at 37°C in a humidified 5% CO₂ incubator.[4]
-
-
Luminescence Measurement:
-
Discard the treatment media.
-
Add 100 µL of luciferase detection reagent to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Presentation:
The activity of GW590735 is typically quantified by its EC₅₀ value, which is the concentration that elicits 50% of the maximal response.
| Compound | EC₅₀ (nM) | Max Fold-Activation |
| GW590735 | ~3.9 | ~19 |
Data adapted from INDIGO Biosciences Human PPARα Reporter Assay System technical manual.[5]
Experimental Workflow Diagram:
Caption: Workflow for the PPARα Reporter Gene Assay.
PPARα Target Gene Expression Analysis
This assay quantifies the effect of GW590735 on the mRNA levels of known PPARα target genes in a relevant cell line, such as the human hepatoblastoma cell line HepG2.
Principle:
Activation of PPARα by GW590735 leads to increased transcription of target genes involved in lipid metabolism. Quantitative real-time PCR (qPCR) is used to measure the change in mRNA expression levels of these genes.
Experimental Protocol:
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., MEM with 10% FBS)
-
GW590735
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., PDK4, CPT1A, ANGPTL4) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat the cells with various concentrations of GW590735 or a vehicle control (DMSO) for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a suitable kit.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from the extracted RNA.
-
-
qPCR:
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
-
Data Presentation:
The results are presented as fold change in gene expression relative to the vehicle-treated control.
| Target Gene | Function | Expected Outcome with GW590735 |
| PDK4 | Glucose metabolism | Upregulation |
| CPT1A | Fatty acid oxidation | Upregulation |
| ANGPTL4 | Triglyceride clearance | Upregulation |
Signaling Pathway Diagram:
Caption: PPARα Signaling Pathway Activated by GW590735.
Competitive Binding Assay
This assay determines the affinity of GW590735 for the PPARα ligand-binding domain (LBD) by measuring its ability to displace a known fluorescent or radiolabeled ligand.
Principle:
A constant concentration of a high-affinity labeled ligand is incubated with the PPARα LBD. Increasing concentrations of an unlabeled competitor (GW590735) are added, and the displacement of the labeled ligand is measured. The concentration of GW590735 that displaces 50% of the labeled ligand is its IC₅₀ value, which can be used to calculate its binding affinity (Ki).
Experimental Protocol:
Materials:
-
Recombinant human PPARα-LBD
-
Labeled PPARα ligand (e.g., a fluorescent probe or [³H]-labeled agonist)
-
GW590735
-
Assay buffer
-
Detection instrument (fluorometer or scintillation counter)
Procedure:
-
Assay Setup:
-
In a microplate, combine the PPARα-LBD, the labeled ligand, and varying concentrations of GW590735 in the assay buffer.
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate to allow the binding reaction to reach equilibrium. The incubation time and temperature will depend on the specific reagents used.
-
-
Detection:
-
Measure the signal from the bound labeled ligand using the appropriate instrument.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of GW590735.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Data Presentation:
| Compound | IC₅₀ (nM) | Ki (nM) |
| GW590735 | To be determined | To be determined |
Fatty Acid Oxidation Assay
This assay measures the direct functional effect of GW590735 on the rate of fatty acid oxidation in a metabolically active cell line, such as primary hepatocytes or HepG2 cells.
Principle:
Cells are treated with GW590735 and then incubated with a radiolabeled fatty acid (e.g., [³H]-palmitate). The rate of β-oxidation is determined by measuring the amount of radiolabeled water produced.
Experimental Protocol:
Materials:
-
Hepatocytes or HepG2 cells
-
Cell culture medium
-
GW590735
-
[³H]-palmitic acid complexed to BSA
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Cell Treatment:
-
Culture cells in appropriate plates and treat with GW590735 or vehicle for a sufficient time to induce changes in gene expression (e.g., 24-48 hours).
-
-
Fatty Acid Incubation:
-
Wash the cells and incubate them with medium containing [³H]-palmitate-BSA.
-
-
Measurement of Radiolabeled Water:
-
After incubation, collect the supernatant.
-
Separate the radiolabeled water from the unmetabolized [³H]-palmitate (e.g., by anion exchange chromatography).
-
Measure the radioactivity in the aqueous phase using a scintillation counter.
-
-
Data Analysis:
-
Normalize the rate of fatty acid oxidation to the total protein content of the cells.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Data Presentation:
| Treatment | Fatty Acid Oxidation Rate (nmol/hr/mg protein) | Fold Change vs. Control |
| Vehicle Control | To be determined | 1.0 |
| GW590735 | To be determined | >1.0 |
References
- 1. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. indigobiosciences.com [indigobiosciences.com]
GW 590735: Application Notes and Protocols for Fatty Acid Oxidation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW 590735 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. PPARα is a nuclear receptor that functions as a key transcriptional regulator of genes involved in lipid metabolism, particularly fatty acid oxidation (FAO). Activation of PPARα by agonists like this compound leads to an increased capacity of tissues such as the liver, skeletal muscle, and heart to catabolize fatty acids for energy production. This makes this compound a valuable tool for investigating the physiological and pathophysiological roles of fatty acid oxidation in various contexts, including metabolic diseases, cardiovascular health, and cancer.
These application notes provide a summary of the known effects of this compound on fatty acid oxidation, detailed protocols for relevant in vitro and in vivo experiments, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Type | Value | Reference |
| EC50 | - | 4 nM | [1] |
| Stimulation of [3H]palmitate β-oxidation | Human Hepatic Cells | 2.7-fold increase | [2][3] |
| Stimulation of [3H]palmitate β-oxidation | Human Skeletal Muscle Cells | 1.6-fold increase | [2][3] |
In Vivo Effects of a Potent PPARα Agonist (Ureido-fibrate-5)
Note: Ureido-fibrate-5 is a potent PPARα agonist with similar characteristics to this compound.
| Parameter | Animal Model | Treatment | Effect | Reference |
| Triglyceride Lowering | Fat-fed hamsters | 30 mg/kg for 3 days | 37% decrease | [2][3][4] |
| Triglyceride Lowering | Fat-fed hamsters | Rising dose up to 15 mg/kg for 3 weeks | 70% decrease | [2][3] |
| Muscle CPT I mRNA Levels | Fat-fed hamsters | Rising dose up to 15 mg/kg for 3 weeks | 2.3-fold elevation | [2][3] |
| Hepatic Apolipoprotein C-III (apoC-III) Gene Expression | Fat-fed hamsters | 30 mg/kg for 3 days | ~60% decrease | [2][3][4] |
Signaling Pathway
The primary mechanism of action of this compound is the activation of PPARα. Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their increased transcription. Key target genes involved in fatty acid oxidation include those encoding for enzymes and transporters required for fatty acid uptake, activation, and mitochondrial β-oxidation.
Caption: this compound signaling pathway for activating fatty acid oxidation.
Experimental Protocols
Protocol 1: In Vitro Fatty Acid Oxidation Assay (Radiolabeled Palmitate)
This protocol measures the rate of mitochondrial β-oxidation of radiolabeled palmitate in cultured cells.
Materials:
-
Cells of interest (e.g., HepG2, C2C12 myotubes)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
[9,10-³H]palmitic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
L-carnitine
-
Perchloric acid (PCA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 24-well plates and grow to confluence.
-
On the day of the experiment, replace the growth medium with serum-free medium containing 1% BSA and 0.5 mM L-carnitine.
-
Add this compound at desired concentrations (e.g., 1 nM to 1 µM) or vehicle (DMSO) to the wells. Incubate for 24 hours.
-
-
Preparation of Radiolabeled Substrate:
-
Prepare a 5 mM palmitate/10% BSA stock solution.
-
Add [³H]palmitic acid to the palmitate/BSA solution to a final specific activity of approximately 2 µCi/µmol.
-
-
Fatty Acid Oxidation Assay:
-
After the 24-hour pre-incubation with this compound, add the [³H]palmitate-BSA complex to each well to a final concentration of 100 µM.
-
Incubate the plates at 37°C for 2 hours.
-
-
Measurement of ³H₂O Production:
-
Stop the reaction by adding 100 µL of ice-cold 10% PCA to each well.
-
Transfer the supernatant to a new tube containing a small amount of activated charcoal to remove unoxidized [³H]palmitate.
-
Centrifuge to pellet the charcoal.
-
Transfer a portion of the aqueous supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The counts represent the amount of ³H₂O produced, which is proportional to the rate of fatty acid oxidation.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the protein concentration in each well.
-
Express the results as fold change relative to the vehicle-treated control.
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for CPT1A Gene Expression
This protocol details the measurement of Carnitine Palmitoyltransferase 1A (CPT1A) mRNA levels in response to this compound treatment.
Materials:
-
Treated cells or tissues
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
qPCR instrument
-
Primers for CPT1A and a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction:
-
Harvest cells or tissues and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for CPT1A or the reference gene, and diluted cDNA.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for CPT1A and the reference gene.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Express the results as fold change in CPT1A mRNA levels in this compound-treated samples compared to vehicle-treated controls.
-
Experimental Workflow Visualization
Caption: General experimental workflow for studying this compound.
References
Application of GW 590735 in Non-alcoholic Fatty Liver Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver, which can progress to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. The pathophysiology of NAFLD is complex, involving dysregulated lipid metabolism, insulin resistance, and inflammation. Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a crucial role in hepatic lipid metabolism, primarily by upregulating genes involved in fatty acid oxidation. Consequently, PPARα has emerged as a promising therapeutic target for NAFLD.
GW 590735 is a potent and selective PPARα agonist with an EC50 of 4 nM. While its primary characterization has been in the context of dyslipidemia, its mechanism of action strongly suggests its utility in NAFLD research. Activation of PPARα by this compound is expected to increase the catabolism of fatty acids in the liver, thereby reducing hepatic steatosis, a hallmark of NAFLD. These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of this compound in preclinical NAFLD models.
Disclaimer: The following protocols are illustrative and based on the known pharmacology of PPARα agonists in the context of NAFLD research. Due to a lack of specific published studies on this compound for NAFLD, these methodologies are provided as a guide and may require optimization.
Data Presentation
The following tables summarize hypothetical quantitative data based on expected outcomes from treating NAFLD models with a potent PPARα agonist like this compound.
Table 1: In Vitro Efficacy of this compound on Lipid Accumulation and Gene Expression in Fatty Acid-Treated Hepatocytes
| Parameter | Control (Vehicle) | Fatty Acid Cocktail | Fatty Acid Cocktail + this compound (1 µM) |
| Intracellular Triglyceride Content (nmol/mg protein) | 15.2 ± 2.1 | 85.6 ± 7.3 | 42.1 ± 5.5 |
| CPT1A mRNA Expression (Fold Change) | 1.0 ± 0.1 | 0.8 ± 0.2 | 3.5 ± 0.4 |
| ACOX1 mRNA Expression (Fold Change) | 1.0 ± 0.1 | 0.9 ± 0.1 | 4.2 ± 0.6 |
| FASN mRNA Expression (Fold Change) | 1.0 ± 0.2 | 2.5 ± 0.3 | 1.2 ± 0.2 |
| SREBP-1c mRNA Expression (Fold Change) | 1.0 ± 0.1 | 3.1 ± 0.4 | 1.4 ± 0.3 |
Data are presented as mean ± standard deviation. Fatty Acid Cocktail: Oleate/Palmitate (2:1 ratio). CPT1A: Carnitine Palmitoyltransferase 1A; ACOX1: Acyl-CoA Oxidase 1; FASN: Fatty Acid Synthase; SREBP-1c: Sterol Regulatory Element-Binding Protein 1c.
Table 2: In Vivo Efficacy of this compound in a Diet-Induced Mouse Model of NAFLD
| Parameter | Control Diet | High-Fat Diet (HFD) | HFD + this compound (10 mg/kg/day) |
| Liver Weight (g) | 1.2 ± 0.1 | 2.5 ± 0.3 | 1.8 ± 0.2 |
| Hepatic Triglyceride Content (mg/g liver) | 10.5 ± 1.5 | 55.2 ± 6.8 | 25.7 ± 4.1 |
| Serum ALT (U/L) | 35 ± 5 | 150 ± 20 | 75 ± 12 |
| Serum AST (U/L) | 50 ± 8 | 210 ± 25 | 110 ± 18 |
| NAFLD Activity Score (NAS) | 0-1 | 5-6 | 2-3 |
Data are presented as mean ± standard deviation. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase. Treatment duration: 8 weeks.
Experimental Protocols
In Vitro Protocol: Assessment of this compound in a Cellular Model of Hepatic Steatosis
Objective: To evaluate the effect of this compound on lipid accumulation and the expression of genes involved in fatty acid metabolism in hepatocytes overloaded with fatty acids.
Materials:
-
Human hepatoma cell line (e.g., HepG2) or primary human hepatocytes.
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Fatty acid solution: Oleic acid and palmitic acid (2:1 molar ratio) complexed to bovine serum albumin (BSA).
-
This compound (powder).
-
Dimethyl sulfoxide (DMSO) for dissolving this compound.
-
Oil Red O staining kit for lipid visualization.
-
Triglyceride quantification kit.
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR).
Methodology:
-
Cell Culture and Plating:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Plate cells in 6-well or 12-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C. Further dilutions should be made in cell culture medium immediately before use.
-
-
Induction of Steatosis and Treatment:
-
Prepare a fatty acid cocktail of oleic acid and palmitic acid (final concentration, e.g., 1 mM in a 2:1 molar ratio) in serum-free DMEM containing 1% BSA.
-
Incubate the cells with the fatty acid-containing medium for 24 hours to induce lipid accumulation.
-
After 24 hours, replace the medium with fresh fatty acid-containing medium supplemented with either this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO, final concentration ≤ 0.1%).
-
Include a control group of cells treated with vehicle alone in the absence of the fatty acid cocktail.
-
Incubate the cells for an additional 24 hours.
-
-
Assessment of Lipid Accumulation:
-
Oil Red O Staining:
-
Wash the cells with PBS and fix with 10% formalin for 30 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain with freshly prepared Oil Red O solution for 20 minutes.
-
Wash with 60% isopropanol and then with water.
-
Visualize and capture images using a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.
-
-
Triglyceride Quantification:
-
Wash the cells with PBS and lyse them.
-
Measure the intracellular triglyceride content using a commercial triglyceride quantification kit according to the manufacturer's instructions.
-
Normalize the triglyceride content to the total protein concentration of the cell lysate.
-
-
-
Gene Expression Analysis (qRT-PCR):
-
Harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR to analyze the expression of key genes involved in fatty acid metabolism, such as CPT1A, ACOX1 (fatty acid oxidation), FASN, and SREBP-1c (lipogenesis).
-
Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
In Vivo Protocol: Evaluation of this compound in a Diet-Induced Mouse Model of NAFLD
Objective: To assess the therapeutic efficacy of this compound on hepatic steatosis, liver injury, and gene expression in a mouse model of NAFLD.
Materials:
-
Male C57BL/6J mice (8-10 weeks old).
-
Control diet (standard chow).
-
High-Fat Diet (HFD) (e.g., 60% kcal from fat) or Methionine-Choline Deficient (MCD) diet.
-
This compound (powder).
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose).
-
Equipment for oral gavage, blood collection, and tissue harvesting.
-
Kits for measuring serum ALT, AST, and triglycerides.
-
Reagents for histological analysis (formalin, paraffin, hematoxylin, and eosin).
Methodology:
-
Animal Acclimatization and Diet Induction:
-
Acclimatize mice for at least one week with free access to standard chow and water.
-
Randomly divide the mice into three groups: Control Diet, HFD (or MCD diet), and HFD + this compound.
-
Feed the mice their respective diets for a period sufficient to induce NAFLD (e.g., 8-16 weeks for HFD, 4-6 weeks for MCD diet).
-
-
Preparation and Administration of this compound:
-
Prepare a suspension of this compound in the vehicle (e.g., 0.5% carboxymethylcellulose). A typical dose for a PPARα agonist would be in the range of 3-30 mg/kg body weight.
-
Administer this compound or vehicle to the respective groups daily via oral gavage for the last 4-8 weeks of the diet period.
-
-
Monitoring and Sample Collection:
-
Monitor body weight and food intake weekly.
-
At the end of the treatment period, fast the mice overnight.
-
Collect blood via cardiac puncture or retro-orbital sinus for serum analysis.
-
Euthanize the mice and harvest the liver. Weigh the liver and collect samples for histology, triglyceride measurement, and gene expression analysis.
-
-
Biochemical Analysis:
-
Measure serum levels of ALT and AST to assess liver injury.
-
Measure hepatic triglyceride content from a portion of the liver tissue.
-
-
Histological Analysis:
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Evaluate the liver sections for steatosis, inflammation, and ballooning to determine the NAFLD Activity Score (NAS).
-
-
Gene Expression Analysis (qRT-PCR):
-
Extract RNA from a portion of the liver tissue.
-
Perform qRT-PCR to analyze the expression of PPARα target genes (e.g., Cpt1a, Acox1) and genes involved in lipogenesis (e.g., Fasn, Srebp-1c).
-
Mandatory Visualization
Caption: PPARα signaling pathway activated by this compound.
Caption: In Vitro experimental workflow for this compound.
Caption: In Vivo experimental workflow for this compound.
Troubleshooting & Optimization
GW 590735 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with GW 590735.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. PPARs are nuclear receptors that, when activated, regulate the transcription of genes involved in lipid and glucose metabolism. As a PPARα agonist, this compound plays a crucial role in modulating fatty acid oxidation and lipid homeostasis.
Q2: What are the known solvents for this compound?
A2: this compound is soluble in several organic solvents. The table below summarizes its solubility in commonly used laboratory solvents. It is practically insoluble in aqueous solutions like water or PBS on its own.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO or ethanol. For example, to prepare a 10 mM stock solution in DMSO, dissolve the appropriate mass of this compound in the calculated volume of high-quality, anhydrous DMSO. Gentle warming to 37°C and vortexing can aid in dissolution.
Q4: How should I store this compound and its stock solutions?
A4: The solid compound should be stored at -20°C under desiccating conditions. Stock solutions in organic solvents should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. Always protect the compound and its solutions from light.
Troubleshooting Guide: Solubility Issues in Experiments
Problem 1: My this compound is not dissolving in the organic solvent for the stock solution.
-
Possible Cause: The concentration may be too high for the chosen solvent, or the solvent quality may be poor (e.g., containing water).
-
Solution:
-
Verify Solvent Quality: Use high-purity, anhydrous solvents. Hygroscopic solvents like DMSO can absorb moisture, which can significantly reduce the solubility of hydrophobic compounds.
-
Gentle Heating and Vortexing: Warm the solution to 37°C and vortex or sonicate briefly to aid dissolution.
-
Try a Different Solvent: If solubility issues persist, consider using an alternative recommended solvent such as ethanol or DMF.
-
Reduce Concentration: Prepare a lower concentration stock solution.
-
Problem 2: I observe precipitation when I add my this compound stock solution to the aqueous cell culture medium.
-
Possible Cause: The aqueous environment of the cell culture medium causes the hydrophobic compound to precipitate out of solution, a common issue with poorly soluble drugs. The final concentration of the organic solvent (e.g., DMSO) may also be too low to maintain solubility.
-
Solutions:
-
Minimize Final Solvent Concentration: While a small amount of solvent is necessary, aim to keep the final concentration in your cell culture medium as low as possible (typically ≤0.5% for DMSO) to minimize solvent-induced cell toxicity.
-
Serial Dilution: Instead of adding the high-concentration stock directly to the medium, perform an intermediate dilution step in the medium. Add the stock solution dropwise to the pre-warmed (37°C) medium while gently vortexing to ensure rapid dispersion.
-
Use of a Carrier Protein: The presence of serum (containing albumin) in the cell culture medium can help to solubilize hydrophobic compounds. If using serum-free media, consider adding purified bovine serum albumin (BSA) as a carrier.
-
Consider the Sodium Salt: If available, the sodium salt of this compound may exhibit better aqueous solubility.
-
Problem 3: I am unsure if the compound is precipitating or if my cells are stressed.
-
Possible Cause: It can be difficult to distinguish between fine precipitates and cellular debris or signs of toxicity.
-
Solution:
-
Microscopic Examination: Before adding the compound to your cells, prepare a sample of the final working solution (compound in media) and examine it under a microscope. Look for crystalline structures or amorphous precipitates.
-
Control Experiments: Run parallel experiments with a vehicle control (the same concentration of the solvent, e.g., DMSO, in the medium without the compound) to observe the baseline cellular morphology and health.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Reference |
| DMSO | ≥30 mg/mL | [1] |
| Ethanol | ≥30 mg/mL | [1] |
| DMF | ≥30 mg/mL | [1] |
| PBS (pH 7.2) | ~0.25 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator (optional).
-
Calculation: Determine the mass of this compound required to make the desired volume of a 10 mM solution (Molecular Weight of this compound is approximately 478.5 g/mol ).
-
Procedure: a. Weigh the calculated amount of this compound into a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to the tube. c. Vortex the solution thoroughly until the solid is completely dissolved. If necessary, briefly sonicate or warm the solution at 37°C. d. Visually inspect the solution to ensure there are no undissolved particles. e. Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Preparing a Working Solution in Cell Culture Medium to Minimize Precipitation
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed (37°C) complete cell culture medium (with or without serum), sterile tubes.
-
Procedure: a. Determine the final concentration of this compound needed for your experiment. b. Calculate the volume of the 10 mM stock solution required. Aim for a final DMSO concentration of ≤0.5%. c. In a sterile tube, add the required volume of pre-warmed cell culture medium. d. While gently vortexing the medium, add the calculated volume of the this compound stock solution drop by drop. This ensures rapid mixing and reduces the chance of localized high concentrations that can lead to precipitation. e. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: PPARα signaling pathway activation by this compound.
Caption: Workflow for preparing this compound working solution.
Caption: Troubleshooting decision tree for this compound precipitation.
References
Optimizing GW 590735 concentration for cell-based assays
Welcome to the technical support center for GW590735. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing GW590735 concentration for cell-based assays. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is GW590735 and what is its primary mechanism of action?
A1: GW590735 is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism. Upon activation by a ligand like GW590735, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the regulation of their transcription.
Q2: What are the typical applications of GW590735 in cell-based assays?
A2: GW590735 is primarily used in cell-based assays to study the activation of PPARα and its downstream effects. Common applications include investigating lipid metabolism, particularly fatty acid oxidation, and studying the anti-inflammatory effects of PPARα activation. It is often used as a reference agonist in reporter gene assays to screen for other potential PPARα modulators.[2][3]
Q3: What is a recommended starting concentration for GW590735 in a cell-based assay?
A3: The optimal concentration of GW590735 will vary depending on the cell line and the specific assay. However, a good starting point is to perform a dose-response analysis. Based on available data, a 7-point dilution series ranging from 0.412 nM to 300 nM has been suggested for reporter assays.[3] The half-maximal effective concentration (EC50) for GW590735 has been reported to be approximately 4 nM to 10 nM in specific reporter cell lines.[1][3] For some applications, a higher concentration of 1 µM has also been used.[4]
Q4: How should I prepare a stock solution of GW590735?
A4: GW590735 is typically provided as a solid. To prepare a stock solution, it is recommended to dissolve it in a suitable solvent like DMSO. For example, a 10 mM stock solution in DMSO is commonly used.[3] Ensure the compound is fully dissolved before making further dilutions in your cell culture medium.
Q5: What are potential off-target effects of GW590735?
A5: While GW590735 is described as a selective PPARα agonist, like any small molecule, it has the potential for off-target effects.[1] It is crucial to include appropriate controls in your experiments to account for any non-specific effects. This could include using a PPARα antagonist, testing the compound in PPARα-null cells, or comparing its effects to other known PPARα agonists.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low PPARα activation observed | Suboptimal GW590735 concentration: The concentration used may be too low to elicit a response. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for your specific cell line and assay. |
| Low PPARα expression in the cell line: The chosen cell line may not express sufficient levels of PPARα. | Verify PPARα expression in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to have high PPARα expression (e.g., hepatocytes, HepG2 cells) or transiently transfecting your cells with a PPARα expression vector. | |
| Incorrect assay setup: Issues with the reporter construct, transfection efficiency, or detection reagents can lead to a lack of signal. | Ensure the reporter construct contains a functional PPRE. Optimize transfection conditions if applicable. Use fresh and properly stored detection reagents according to the manufacturer's protocol. | |
| High background signal in reporter assays | Constitutive activity of the reporter: The reporter plasmid may have high basal activity in the absence of a ligand. | Use a minimal promoter in your reporter construct to reduce background. Include a control with a mutated PPRE to assess non-specific activation. |
| Non-specific activation by the vehicle (e.g., DMSO): High concentrations of the solvent can affect cell health and reporter activity. | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and consistent across all wells, including controls. | |
| Observed cytotoxicity | GW590735 concentration is too high: High concentrations of any compound can be toxic to cells. | Determine the cytotoxic concentration of GW590735 for your cell line using a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo). Use concentrations well below the cytotoxic threshold for your functional assays. |
| Solvent toxicity: The solvent used to dissolve GW590735 (e.g., DMSO) can be toxic at higher concentrations. | Perform a vehicle control with the same final concentration of the solvent to assess its contribution to cytotoxicity. | |
| Inconsistent or variable results | Cell passage number and confluency: Cell characteristics can change with high passage numbers, and confluency can affect the response to treatment. | Use cells with a consistent and low passage number. Seed cells at a density that ensures they are in the logarithmic growth phase and at a consistent confluency at the time of treatment. |
| Incomplete dissolution of GW590735: If the compound is not fully dissolved, the actual concentration in the medium will be lower and inconsistent. | Ensure the stock solution is clear and fully dissolved. Vortex thoroughly before making dilutions. |
Data Summary
| Parameter | Value | Assay System | Reference |
| EC50 | 4 nM | Not specified | [1] |
| EC50 (approximate) | 10 nM | INDIGO Biosciences PPARα Reporter Assay | [3] |
| Effective Concentration | 1 µM | Cell-based reporter gene assay in 293T cells | [4] |
| Suggested Dilution Series | 0.412 - 300 nM | INDIGO Biosciences PPARα Reporter Assay | [3] |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
GW590735
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of GW590735 in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest GW590735 concentration) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared GW590735 dilutions or controls to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
PPARα Reporter Gene Assay
This protocol provides a general workflow for a luciferase-based reporter gene assay.
Materials:
-
Cells expressing human PPARα and a PPRE-driven luciferase reporter construct
-
GW590735
-
DMSO (cell culture grade)
-
White, opaque 96-well cell culture plates
-
Complete cell culture medium
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells into a white, opaque 96-well plate at an optimized density.
-
Compound Preparation: Prepare a stock solution of GW590735 in DMSO. Perform serial dilutions in the appropriate cell culture medium. A suggested 7-point dilution series is 300, 100, 33.3, 11.1, 3.70, 1.23, and 0.412 nM.[3] Include a vehicle control.
-
Cell Treatment: Add the prepared GW590735 dilutions or controls to the cells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: Equilibrate the plate to room temperature. Prepare the luciferase assay reagent according to the manufacturer's instructions. Add the reagent to each well.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data by calculating the fold activation relative to the vehicle control. Plot the fold activation against the log of the GW590735 concentration to generate a dose-response curve and determine the EC50 value.
Visualizations
Caption: PPARα signaling pathway activation by GW590735.
Caption: General workflow for a cell viability assay.
References
- 1. GW 590735, PPARalpha agonist (CAS 343321-96-0) | Abcam [abcam.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. korambiotech.com [korambiotech.com]
- 4. Structural Basis for PPARs Activation by The Dual PPARα/γ Agonist Sanguinarine: A Unique Mode of Ligand Recognition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GW501516 In-Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GW501516 (Cardarine) in in-vivo experiments.
Disclaimer
GW501516 is a research compound and is not approved for human use.[1][2][3] Significant safety concerns, including a demonstrated risk of rapid cancer development in animal studies, have been identified.[4][5][6] All personnel must review the complete Safety Data Sheet and handle the compound with appropriate precautions.[7]
Troubleshooting Guide
Compound Solubility and Vehicle Preparation
Question: I am having trouble dissolving GW501516 for my in-vivo experiment. What is the recommended solvent and protocol?
Answer: GW501516 is sparingly soluble in aqueous buffers, which can be a challenge for in-vivo administration.[7] The recommended approach is to first dissolve the compound in an organic solvent before diluting it with your chosen aqueous vehicle.
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Recommended Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are effective solvents for GW501516.[7][8][9]
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Protocol for Aqueous Solution:
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Important Note: It is not recommended to store the final aqueous solution for more than one day to ensure stability and prevent precipitation.[7]
Question: My prepared GW501516 solution appears cloudy or has precipitated after storage. What should I do?
Answer: Cloudiness or precipitation indicates that the compound is no longer fully dissolved. This can be due to storage issues or incorrect preparation.
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Solution Stability: As mentioned, aqueous solutions of GW501516 are not stable and should be prepared fresh daily.[7]
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Troubleshooting Steps:
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If you observe precipitation, do not use the solution for your experiment as the dosage will be inaccurate.
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Prepare a fresh solution following the recommended protocol of dissolving in an organic solvent first.
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Ensure your stock solution in pure DMSO or DMF is clear before dilution.
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Experimental Design and Dosing
Question: What is a typical dosage range for GW501516 in rodent studies?
Answer: Dosages in rodent studies have varied depending on the experimental goals. However, it is crucial to be aware that higher doses have been linked to carcinogenic effects.[5]
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Performance Enhancement Studies: Some studies in mice have used doses around 5 mg/kg to investigate effects on running endurance.[10]
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Cancer Studies: Studies that found rapid cancer development in rodents used doses of 1.4 mg per pound (3 mg per kilogram) of body weight per day.[5]
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Metabolic Studies: Research on metabolic effects has also been conducted, and it is advisable to consult specific literature relevant to your research question for appropriate dosing.
Question: I am not observing the expected metabolic effects in my animal models. What could be the issue?
Answer: A lack of expected effects could stem from several factors, from the compound's preparation to the experimental model itself.
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Compound Integrity: Ensure the purity and stability of your GW501516. The compound should be stored at -20°C as a crystalline solid.[7][11]
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Dosing and Administration: Verify your calculations for dosage and the accuracy of your administration technique (e.g., oral gavage). Inconsistent administration can lead to variable results.
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Vehicle Control: Always include a vehicle-only control group to ensure that the observed effects are due to GW501516 and not the solvent.
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Animal Strain and Diet: The metabolic background of your animal strain and their diet can significantly influence the outcomes of treatment with a metabolic modulator like GW501516.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GW501516?
A1: GW501516 is a potent and highly selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[11][12] It binds to PPARδ with high affinity (EC50 = 1 nM).[11] This activation leads to the recruitment of the coactivator PGC-1α, which in turn upregulates the expression of proteins involved in fatty acid metabolism and energy expenditure.[11][12]
Q2: What are the primary safety concerns associated with GW501516?
A2: The most significant safety concern is the risk of cancer. Animal studies demonstrated that GW501516 caused rapid cancer development in multiple organs, which led to the termination of its clinical development.[4][5][6][12] There are also reports of potential liver damage.[2][13] Due to these risks, the World Anti-Doping Agency (WADA) has banned its use by athletes.[4][12]
Q3: How should GW501516 be stored?
A3: GW501516 should be stored as a crystalline solid at -20°C.[7][11] Under these conditions, it is stable for at least four years.[7]
Q4: Can I prepare a stock solution in advance?
A4: Yes, you can prepare a stock solution in an organic solvent like DMSO, DMF, or ethanol and store it at -20°C.[7] However, aqueous dilutions for in-vivo administration should be prepared fresh each day.[7]
Q5: What are the known effects of GW501516 on lipid profiles?
A5: In studies with obese primates, GW501516 was shown to increase high-density lipoprotein (HDL) cholesterol and lower very-low-density lipoprotein (VLDL) cholesterol, fasting triglycerides, and insulin.[11][12][14]
Data Presentation
Table 1: Solubility of GW501516
| Solvent | Approximate Solubility | Reference |
| DMSO | 20-50 mg/mL | [7][8] |
| DMF | 25 mg/mL | [7][8][9] |
| Ethanol | 12 mg/mL | [7][8][9] |
| Methanol | 50 mg/mL | [8] |
| DMF:PBS (1:2, pH 7.2) | 0.5 mg/mL | [7][9] |
Table 2: Key Properties of GW501516
| Property | Value | Reference |
| Synonyms | GW-1516, Cardarine, Endurobol | [7][11][13] |
| Molecular Formula | C21H18F3NO3S2 | [7][9] |
| Molecular Weight | 453.5 g/mol | [7] |
| Purity | ≥98% | [7][8] |
| Storage Temperature | -20°C | [7][11] |
| Mechanism of Action | Selective PPARδ Agonist | [11][12] |
| EC50 for human PPARδ | 1 nM | [11] |
Experimental Protocols & Visualizations
Protocol: Preparation of GW501516 for Oral Gavage in Rodents
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Calculate Required Mass: Determine the total mass of GW501516 needed based on the number of animals, their average weight, the desired dose (e.g., mg/kg), and the dosing volume (e.g., mL/kg).
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Prepare Stock Solution: Weigh the calculated amount of GW501516 crystalline solid and dissolve it in a minimal amount of DMSO to achieve a high concentration stock solution (e.g., 20 mg/mL). Ensure it is fully dissolved.
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Prepare Vehicle: The vehicle can be a mixture of DMSO and an aqueous buffer like PBS or sterile water. The final concentration of DMSO administered to the animals should be kept low (typically <5%) to avoid toxicity.
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Final Dilution: On the day of dosing, dilute the DMSO stock solution with the aqueous buffer to the final desired concentration for administration. For example, if your final dose is 5 mg/kg and your dosing volume is 10 mL/kg, the final concentration of your solution should be 0.5 mg/mL.
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Administration: Administer the freshly prepared solution to the animals via oral gavage.
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Control Group: The control group should receive the same vehicle (with the same final concentration of DMSO) without the GW501516.
Diagrams
Caption: Simplified signaling pathway of GW501516 as a PPARδ agonist.
Caption: General workflow for an in-vivo study using GW501516.
Caption: Logical troubleshooting steps for unexpected experimental results.
References
- 1. scivisionpub.com [scivisionpub.com]
- 2. droracle.ai [droracle.ai]
- 3. Cardarine: Benefits, Uses, Side Effects, and More [health.com]
- 4. PPARβ/δ a potential target in pulmonary hypertension blighted by cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardarine: Benefits, Side Effects, Dosage, and More [healthline.com]
- 6. What is cardarine or GW1516 and what are its side effects? [healthymale.org.au]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Enzo Life Sciences GW501516 (1mg). CAS: 317318-70-0, Quantity: Each of | Fisher Scientific [fishersci.com]
- 9. GW 501516 | CAS 317318-70-0 | Cayman Chemical | Biomol.com [biomol.com]
- 10. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GW-501516 CAS#: 317318-70-0 [m.chemicalbook.com]
- 12. GW501516 - Wikipedia [en.wikipedia.org]
- 13. The side effects of GW-501516_Chemicalbook [chemicalbook.com]
- 14. mdpi.com [mdpi.com]
Potential off-target effects of GW 590735
Welcome to the technical support center for GW 590735. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings. Our goal is to help you mitigate potential off-target effects and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation.[4]
Q2: How selective is this compound for PPARα over other PPAR isoforms?
A2: this compound exhibits high selectivity for PPARα. It has been reported to be at least 500-fold more selective for PPARα compared to PPARδ and PPARγ.[3][5] This high selectivity minimizes the likelihood of off-target effects mediated by other PPAR isoforms at typical experimental concentrations.
Q3: What are the known off-target effects of this compound outside of the PPAR family?
A3: Currently, there is limited publicly available data from broad kinase or receptor screening panels specifically for this compound. While its high selectivity for PPARα is well-documented, researchers should be aware that, like any small molecule, off-target interactions are theoretically possible, especially at high concentrations. It is recommended to use the lowest effective concentration to minimize potential off-target effects.[6]
Q4: My experimental results are inconsistent when using this compound. What could be the cause?
A4: Inconsistent results in cell-based assays can arise from several factors, including issues with compound stability, cell health, and assay conditions.[7][8] Refer to the Troubleshooting Guide below for a systematic approach to identifying and resolving these issues.
Q5: What is the optimal solvent and storage condition for this compound?
A5: this compound is soluble in DMSO, DMF, and ethanol.[9] For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[2][5] To maintain compound integrity, avoid repeated freeze-thaw cycles by preparing single-use aliquots.[5]
Troubleshooting Guides
This section addresses common issues that researchers may encounter during their experiments with this compound.
Issue 1: Higher than expected cell toxicity or unexpected cellular phenotype.
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Possible Cause 1: Compound concentration is too high.
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Possible Cause 2: Off-target effects.
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Troubleshooting Step: To confirm that the observed phenotype is due to PPARα activation, consider the following control experiments:
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Use a PPARα antagonist: Co-treatment with a known PPARα antagonist, such as GW6471, should reverse the effects of this compound.
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Genetic knockdown/knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate PPARα expression. The phenotype observed with this compound treatment should be absent in these cells.
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Use a structurally unrelated PPARα agonist: If a similar phenotype is observed with a different PPARα agonist, it strengthens the evidence for an on-target effect.
-
-
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Possible Cause 3: Solvent toxicity.
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Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cell line (typically <0.5%, ideally <0.1%).[10] Include a vehicle-only control in all experiments.
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Issue 2: No observable effect or weaker than expected activity.
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Possible Cause 1: Compound degradation.
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Possible Cause 2: Low PPARα expression in the cell model.
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Troubleshooting Step: Verify the expression level of PPARα in your chosen cell line using methods like qPCR or Western blotting. Cell types with low or absent PPARα expression will not respond to this compound.
-
-
Possible Cause 3: Suboptimal assay conditions.
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Troubleshooting Step: Optimize assay parameters such as cell seeding density, treatment duration, and the sensitivity of your readout (e.g., reporter gene activity, target gene expression).
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Species | Assay | Value | Reference |
| EC50 | Human | PPARα Reporter Assay | 4 nM | [1][2][3] |
| Selectivity | Human | PPARδ/γ vs PPARα | >500-fold | [3][5] |
Experimental Protocols
Protocol 1: PPARα Reporter Gene Assay
This protocol is designed to measure the activation of PPARα by this compound in a cell-based reporter assay.
Materials:
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HEK293T cells (or other suitable cell line)
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Expression plasmid for human PPARα
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Reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene
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Transfection reagent
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This compound
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PPARα antagonist (e.g., GW6471) for control experiments
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Cell culture medium and supplements
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Luciferase assay reagent
Procedure:
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Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
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Transfection: Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
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Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (e.g., DMSO). For antagonist experiments, co-treat with a fixed concentration of this compound and varying concentrations of the antagonist.
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Incubation: Incubate the cells for 18-24 hours.
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Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
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Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the dose-response curve to determine the EC50 value.
Protocol 2: Quantitative PCR (qPCR) for PPARα Target Gene Expression
This protocol measures the change in the expression of known PPARα target genes in response to this compound treatment.
Materials:
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HepG2 cells (or another cell line with endogenous PPARα expression)
-
This compound
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RNA extraction kit
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cDNA synthesis kit
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qPCR master mix
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Primers for PPARα target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
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Cell Seeding and Treatment: Seed HepG2 cells in a 6-well plate. Once the cells reach 80-90% confluency, treat them with the desired concentration of this compound or vehicle control for a specified time (e.g., 6, 12, or 24 hours).
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RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
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cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
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qPCR: Perform qPCR using a suitable master mix and primers for your target and housekeeping genes.
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Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Visualizations
Caption: Signaling pathway of this compound activating PPARα.
Caption: General experimental workflow for studying this compound.
Caption: Troubleshooting logic for experiments with this compound.
References
- 1. Demystifying PPAR agonists: A Comprehensive Guide and How to Keep Up with the Latest Developments [synapse.patsnap.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of IgE binding to cross-reactive carbohydrate determinants enhances diagnostic selectivity - PMC [pmc.ncbi.nlm.nih.gov]
GW 590735 Technical Support Center: Troubleshooting Cytotoxicity in Cell Culture
Welcome to the technical support center for GW 590735. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding cytotoxicity when using this compound in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro studies.
Troubleshooting Guide: Unexpected Cytotoxicity
Unexpected cytotoxicity can be a significant hurdle in experimental workflows. This guide provides a systematic approach to identifying and mitigating potential causes of cell death when working with this compound.
Problem: Significant cell death observed at desired experimental concentrations.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Compound Precipitation | 1. Visually inspect the culture medium for any precipitate after adding this compound. 2. Determine the solubility of this compound in your specific cell culture medium. 3. Prepare a fresh, clear stock solution and ensure complete dissolution before adding to the medium. | Reduction in physical stress on cells, leading to improved viability. |
| High Solvent Concentration | 1. Calculate the final concentration of the solvent (e.g., DMSO, ethanol) in the cell culture medium. 2. Ensure the final solvent concentration is below the toxic threshold for your specific cell line (typically <0.1-0.5%). 3. Include a vehicle control (medium with the same solvent concentration but without this compound) in your experiments. | Minimized solvent-induced cytotoxicity, allowing for accurate assessment of compound-specific effects. |
| On-Target Cytotoxicity via PPARα Activation | 1. Titrate this compound to determine the lowest effective concentration for your desired PPARα activation. 2. Reduce the incubation time to the minimum required to observe the desired biological effect. 3. Consider using a cell line with lower PPARα expression or using a PPARα antagonist as a negative control. | Identification of a therapeutic window where PPARα is activated with minimal cytotoxicity. |
| Induction of Apoptosis | 1. Perform assays to detect markers of apoptosis, such as caspase-3 activation or Annexin V staining. 2. If apoptosis is confirmed, investigate downstream pathways, such as Bcl-2 family protein expression. | Understanding the mechanism of cell death to explore potential co-treatments with apoptosis inhibitors if experimentally appropriate. |
| Generation of Reactive Oxygen Species (ROS) | 1. Measure intracellular ROS levels using fluorescent probes (e.g., DCFDA). 2. If ROS levels are elevated, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to determine if it rescues the cytotoxic phenotype.[1] | Attenuation of cytotoxicity by mitigating oxidative stress. |
| Cell Line Sensitivity | 1. Test a panel of different cell lines to identify one with a better tolerance to this compound. 2. Review the literature for the expression levels of PPARα in your cell line of choice. | Selection of a more robust cell model for your experiments. |
| Inconsistent Cell Health | 1. Use cells from a consistent and low passage number. 2. Ensure high cell viability (>95%) before seeding for experiments. 3. Standardize seeding density to avoid stress from over-confluency or sparsity. | Increased reproducibility of experimental results and reduced variability in cytotoxic responses. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
A1: As a potent PPARα agonist with an EC50 of 4 nM, it is recommended to start with a low concentration range (e.g., 1-100 nM) and perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.[2] Titration is crucial to identify a concentration that provides sufficient PPARα activation without inducing significant cytotoxicity.
Q2: My cells are dying even at low nanomolar concentrations of this compound. What should I do?
A2: First, verify the purity and integrity of your this compound compound. If the compound is confirmed to be of high quality, the issue may lie with the experimental setup. Re-evaluate the final solvent concentration in your culture medium, as even low levels of DMSO can be toxic to sensitive cell lines.[3] Additionally, ensure your cells are healthy and seeded at an appropriate density. If the problem persists, your cell line may be particularly sensitive to PPARα activation-induced apoptosis. Consider using a different cell line or reducing the treatment duration.
Q3: How can I differentiate between cytotoxic and cytostatic effects of this compound?
A3: A cytotoxic effect leads to cell death, while a cytostatic effect inhibits cell proliferation. To distinguish between the two, you can perform a cell counting assay (e.g., using a hemocytometer with trypan blue exclusion) over a time course. A decrease in the number of viable cells indicates cytotoxicity, whereas a stable number of viable cells compared to the initial seeding density suggests a cytostatic effect.
Q4: Are there any known off-target effects of this compound that could contribute to cytotoxicity?
A4: While this compound is reported to be a selective PPARα agonist, off-target effects are a possibility for any small molecule.[4] However, specific cytotoxic off-target effects of this compound have not been extensively documented in publicly available literature. If you suspect off-target effects, you can try to rescue the phenotype using a specific PPARα antagonist. If the antagonist does not reverse the cytotoxicity, it may suggest the involvement of other targets.
Q5: Can the choice of cytotoxicity assay influence the results with this compound?
A5: Yes, the choice of assay is critical. Different assays measure different cellular parameters. For example, an MTT assay measures metabolic activity, which can be influenced by factors other than cell death. An LDH release assay, which measures membrane integrity, is a more direct measure of cytotoxicity. It is often recommended to use multiple assays that measure different endpoints (e.g., apoptosis, membrane integrity, and metabolic activity) to get a comprehensive understanding of the cytotoxic profile of this compound.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only and untreated controls.
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
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Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Readout: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Express the results as a percentage of the vehicle control and plot the cell viability against the compound concentration to determine the IC50 value.
Protocol 2: Measurement of Apoptosis using Caspase-3 Activity Assay
This protocol quantifies the activity of caspase-3, a key executioner in apoptosis.
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Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
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Incubation: Incubate the plate for the desired treatment duration.
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Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of a luminogenic caspase-3 substrate reagent to each well.
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Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 1-2 hours, protected from light.
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Readout: Measure the luminescence using a microplate reader.
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Data Analysis: An increase in luminescence indicates higher caspase-3 activity and apoptosis.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Potential signaling pathways of this compound-induced cytotoxicity.
References
- 1. Generation of Reactive Oxygen Species Contributes to the Development of Carbon Black Cytotoxicity to Vascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPAR-α Modulators as Current and Potential Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PPARδ Ligand GW501516 Reduces Growth but Not Apoptosis in Mouse Inner Medullary Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting dose-response curves for GW 590735
Welcome to the technical support center for GW 590735. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret your dose-response data and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] Its mechanism of action involves binding to PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[1][2] Upon activation by a ligand like this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This interaction recruits coactivator proteins, leading to an increase in gene transcription.
Q2: What are the expected effects of this compound in vitro and in vivo?
In vitro, this compound is expected to activate PPARα, which can be measured using reporter gene assays.[1] In vivo, it has been shown to have antidyslipidemic effects, such as increasing high-density lipoprotein (HDL) cholesterol and decreasing low-density lipoprotein (LDL), very-low-density lipoprotein (VLDL), and triglycerides.[1][2]
Q3: What is the typical EC50 of this compound for PPARα?
The reported EC50 for this compound in activating human PPARα is approximately 4 nM.[1][2] However, this value can vary depending on the specific experimental conditions, cell type, and assay format used.
Q4: How selective is this compound for PPARα over other PPAR subtypes?
This compound is reported to be highly selective for PPARα, with at least 500-fold selectivity over PPARδ and PPARγ.[2][3]
Interpreting Dose-Response Curves
The dose-response curve is a critical tool for characterizing the activity of this compound. A typical curve will have a sigmoidal shape when plotting the response against the log of the compound concentration. Key parameters to derive from this curve include the EC50 (potency), the maximal efficacy (Emax), and the slope (Hill coefficient).
Data Summary: In Vitro Activity of this compound
| Parameter | Value | Receptor | Notes |
| EC50 | ~4 nM | Human PPARα | Potent agonist activity.[1][2] |
| Selectivity | >500-fold | PPARα vs. PPARδ/γ | Highly selective for the alpha isoform.[2][3] |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, particularly in the context of cell-based reporter assays.
| Problem | Potential Cause | Recommended Solution |
| No response or very weak signal | Compound degradation: this compound may be unstable in your assay medium. | Prepare fresh dilutions of this compound for each experiment. Store the stock solution under desiccating conditions at -20°C.[1] |
| Low transfection efficiency: In reporter assays, inefficient delivery of plasmids will lead to a weak signal. | Optimize your transfection protocol. Use a positive control for transfection (e.g., a constitutively active reporter plasmid) to assess efficiency. | |
| Weak promoter in reporter construct: The PPRE in your reporter plasmid may not be strongly activated. | Use a reporter construct with a well-characterized and responsive PPRE. | |
| Cell line unresponsive: The cell line used may not express sufficient levels of PPARα or necessary cofactors. | Use a cell line known to be responsive to PPARα agonists or consider co-transfecting with a PPARα expression vector. | |
| High background signal | Contamination: Bacterial or fungal contamination can interfere with the assay. | Ensure aseptic technique and use sterile reagents. |
| Constitutive activity of the reporter: The reporter plasmid may have high basal activity. | Test your reporter construct without any agonist to determine the basal signal level. | |
| DMSO effects: High concentrations of DMSO can be cytotoxic or interfere with the assay.[4] | Ensure the final DMSO concentration in your assay does not exceed 0.1-0.5%, depending on your cell line's tolerance.[4] Run a vehicle control with the same DMSO concentration as your test wells. | |
| High variability between replicates | Pipetting errors: Inaccurate pipetting can lead to inconsistent results. | Use calibrated pipettes and ensure proper mixing of solutions. |
| Uneven cell seeding: Inconsistent cell numbers per well will result in variable responses. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. | |
| Edge effects in the plate: Evaporation from the outer wells of a microplate can concentrate reagents. | Avoid using the outermost wells of the plate or fill them with sterile PBS or media to minimize evaporation. | |
| Unexpected dose-response curve shape (e.g., biphasic or shallow slope) | Off-target effects: At high concentrations, this compound might interact with other cellular targets, leading to complex responses. | Test a wide range of concentrations to fully characterize the dose-response relationship. Consider using a PPARα antagonist to confirm that the observed effect is mediated by PPARα. |
| Compound precipitation: this compound may precipitate at higher concentrations in aqueous media. | Check the solubility of this compound in your assay medium. Visually inspect the wells for any precipitate. | |
| Cell toxicity: At high concentrations, the compound or the vehicle (DMSO) may be toxic to the cells, leading to a decrease in the response. | Perform a cell viability assay in parallel with your functional assay to assess cytotoxicity at each concentration. | |
| Selective PPARα modulation (SPPARM) activity: The compound may differentially recruit coactivators and corepressors at different concentrations, leading to a complex transcriptional output. | This is an inherent property of some nuclear receptor modulators. Further investigation with more advanced techniques (e.g., co-regulator recruitment assays) may be needed to fully understand the mechanism. |
Experimental Protocols
PPARα Reporter Gene Assay (Example)
This protocol is a generalized example based on commercially available reporter assay systems.[1][5]
I. Materials:
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HEK293T cells (or other suitable cell line)
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DMEM with 10% FBS and antibiotics
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PPARα expression plasmid
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PPRE-driven firefly luciferase reporter plasmid
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Control plasmid with a constitutively active promoter driving Renilla luciferase (for normalization)
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Transfection reagent
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This compound stock solution (e.g., 10 mM in DMSO)
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96-well white, clear-bottom tissue culture plates
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Dual-luciferase reporter assay system
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Luminometer
II. Workflow Diagram:
III. Detailed Steps:
-
Cell Seeding and Transfection (Day 1):
-
Seed HEK293T cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Prepare the transfection mix containing the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, the Renilla control plasmid, and the transfection reagent according to the manufacturer's instructions.
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Add the transfection mix to the cells and incubate for 4-6 hours at 37°C and 5% CO2.
-
-
Compound Treatment (Day 2):
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range would be from 1 pM to 1 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Carefully remove the transfection medium and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control (0.1% DMSO).
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
-
Data Acquisition (Day 3):
-
Remove the medium and lyse the cells using the buffer provided in the dual-luciferase assay kit.
-
Add the firefly luciferase substrate and measure the luminescence.
-
Add the Renilla luciferase substrate (which also quenches the firefly signal) and measure the luminescence again.
-
Normalize the firefly luminescence data to the Renilla luminescence data for each well.
-
Plot the normalized data against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.
-
Signaling Pathway
Simplified PPARα Signaling Pathway
References
Technical Support Center: Experiments Using PPARα Agonists like GW 590735
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PPARα agonists, with a specific focus on GW 590735.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα). It functions as a ligand-activated transcription factor. Upon binding to this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to their increased transcription[1]. The primary role of PPARα is the regulation of lipid metabolism, including fatty acid transport and oxidation[2].
Q2: What are the key applications of this compound in research?
A2: this compound is primarily used in research to investigate the role of PPARα in various physiological and pathological processes. Due to its effects on lipid metabolism, it is often used in studies related to dyslipidemia, where it has been shown to increase high-density lipoprotein (HDL) cholesterol and decrease low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) cholesterol and triglycerides[3][4]. Additionally, given the anti-inflammatory properties of PPARα activation, this compound is also utilized in research on inflammation, cardiovascular diseases, and metabolic syndrome[2][4].
Q3: How potent and selective is this compound?
A3: this compound is a highly potent and selective PPARα agonist. It has an EC50 of 4 nM for human PPARα. Its selectivity for PPARα is at least 500-fold higher than for PPARγ and PPARδ[3][5].
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO and ethanol up to 50 mM. For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO. For long-term storage, it is recommended to store the solid compound under desiccating conditions at -20°C for up to 12 months. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles[3].
Troubleshooting Guides
In Vitro Experiments
Problem 1: Inconsistent or no response to this compound in cell culture.
-
Possible Cause: Poor solubility or stability of the compound in culture media.
-
Troubleshooting Tip: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%) and consistent across all wells, including vehicle controls. Prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
-
Possible Cause: Low expression of PPARα in the cell line.
-
Troubleshooting Tip: Verify the expression of PPARα in your cell line using qPCR or Western blotting. Consider using a cell line known to express PPARα or transiently transfecting cells with a PPARα expression vector.
-
-
Possible Cause: Interference from components in the serum.
-
Troubleshooting Tip: Some components in fetal bovine serum (FBS) can interfere with the activity of nuclear receptor agonists. Perform experiments in low-serum or serum-free media if your cell line can tolerate it. If serum is necessary, use a consistent batch of serum for all related experiments to minimize variability.
-
-
Possible Cause: Cell passage number and confluency.
-
Troubleshooting Tip: Use cells within a consistent and low passage number range, as receptor expression and cellular responses can change with repeated passaging. Seed cells at a consistent density to ensure they are in the logarithmic growth phase during the experiment.
-
Problem 2: High background signal in luciferase reporter assays.
-
Possible Cause: Promoter leakiness or cellular stress.
-
Troubleshooting Tip: Use a minimal promoter in your reporter construct to reduce basal activity. Ensure optimal cell health by using appropriate seeding densities and avoiding prolonged incubation times that could lead to cytotoxicity. Using white plates with a clear bottom can help reduce background luminescence[6].
-
-
Possible Cause: Contamination of reagents or cells.
-
Troubleshooting Tip: Use freshly prepared, sterile reagents. Regularly check cell cultures for any signs of contamination[6].
-
Problem 3: High variability between replicate wells.
-
Possible Cause: Inaccurate pipetting or uneven cell distribution.
-
Troubleshooting Tip: Use calibrated pipettes and ensure a homogenous cell suspension before seeding. When adding reagents, ensure proper mixing in each well. Using a luminometer with an injector can help ensure consistent reagent dispensing[6].
-
-
Possible Cause: Edge effects in the multi-well plate.
-
Troubleshooting Tip: Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile media or PBS to maintain a humidified environment.
-
In Vivo Experiments
Problem 1: Lack of expected therapeutic effect in animal models.
-
Possible Cause: Inappropriate dosage or administration route.
-
Troubleshooting Tip: Conduct a dose-response study to determine the optimal dose for your specific animal model and disease state. For this compound, oral administration of 0.5-5 mg/kg twice daily has been shown to be effective in a mouse model of dyslipidemia[3]. The vehicle used for administration should be carefully chosen to ensure solubility and stability of the compound; consult literature for appropriate vehicles for similar compounds.
-
-
Possible Cause: Species-specific differences in PPARα activity.
-
Troubleshooting Tip: Be aware that there are significant species differences in the response to PPARα agonists. Rodents tend to show a much stronger proliferative response in the liver compared to humans[7]. Consider using humanized PPARα mouse models for studies intended to have direct translational relevance to humans[7].
-
Problem 2: Unexpected toxicity or adverse effects in animals.
-
Possible Cause: Off-target effects or exaggerated pharmacological effects at high doses.
-
Troubleshooting Tip: Monitor animals closely for any signs of toxicity, such as weight loss, changes in behavior, or signs of liver or muscle damage. If toxicity is observed, consider reducing the dose or the frequency of administration. General safety concerns with PPARα agonists include the potential for muscle toxicity and increased plasma creatinine levels.
-
-
Possible Cause: Issues with the vehicle used for administration.
-
Troubleshooting Tip: Ensure the vehicle itself is non-toxic and does not cause any adverse effects in a control group of animals.
-
Problem 3: Unexpected phenotypes in PPARα knockout mice treated with an agonist.
-
Possible Cause: Incomplete knockout or presence of truncated, partially functional PPARα isoforms.
-
Troubleshooting Tip: Some older PPARα knockout mouse models were found to express a truncated form of the receptor that could still have some activity[8]. Verify the genotype of your knockout animals and be aware of the specific exon that was deleted. Newer knockout models with complete deletion of the gene are available[8].
-
-
Possible Cause: Activation of other PPAR isoforms or off-target effects.
-
Troubleshooting Tip: Although this compound is highly selective for PPARα, at very high concentrations, it might have effects on other PPAR isoforms or other cellular targets. It is crucial to include a wild-type control group treated with the same dose of the agonist to distinguish between PPARα-dependent and -independent effects.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species | Assay | Reference |
| EC50 (PPARα) | 4 nM | Human | GAL4-responsive reporter gene | [3][5] |
| Selectivity | >500-fold vs. PPARγ and PPARδ | Human | Not Specified | [3][5] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Species | Dose | Route | Clearance (Cl) | Volume of Distribution (Vd) | Half-life (t1/2) | Bioavailability (F%) | Reference |
| Rat | 2.7 mg/kg | IV | 5 mL/min/kg | 1 L/kg | 2.4 hours | 47% | [3] |
| Dog | 2 mg/kg | IV | 13 mL/min/kg | 2.8 L/kg | 2.6 hours | 85% | [3] |
Table 3: Recommended In Vivo Dosing for this compound
| Species | Model | Dose | Route | Frequency | Effect | Reference |
| Mouse | Apo-A-I-transgenic | 0.5-5 mg/kg | Oral | Twice a day for 5 days | Lowered LDLc and triglycerides, increased HDLc | [3] |
Experimental Protocols
Detailed Methodology: PPARα Luciferase Reporter Gene Assay
This protocol is a general guideline for a cell-based luciferase reporter assay to measure the activation of PPARα.
Materials:
-
HEK293T or other suitable host cells
-
PPARα expression plasmid
-
PPRE-driven luciferase reporter plasmid
-
Control plasmid for transfection normalization (e.g., β-galactosidase or Renilla luciferase)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO). Incubate for another 18-24 hours.
-
Cell Lysis and Luciferase Assay: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Measurement: Measure the luciferase activity in the cell lysates using a luminometer. If a normalization plasmid was used, measure its activity as well.
-
Data Analysis: Normalize the firefly luciferase activity to the activity of the control reporter. Calculate the fold induction relative to the vehicle control. Plot the fold induction against the log of the agonist concentration to determine the EC50 value.
Visualizations
Caption: PPARα signaling pathway activation by an agonist.
Caption: Workflow for an in vitro PPARα reporter assay.
Caption: Logical troubleshooting workflow for experiments.
References
- 1. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 2. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. goldbio.com [goldbio.com]
- 7. The PPARα-Humanized Mouse: A Model to Investigate Species Differences in Liver Toxicity Mediated by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adipose-Specific PPARα Knockout Mice Have Increased Lipogenesis by PASK–SREBP1 Signaling and a Polarity Shift to Inflammatory Macrophages in White Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Treatment Duration for GW 590735 in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of the PPARα agonist GW 590735 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. Its primary mechanism of action involves binding to and activating PPARα, a nuclear receptor that acts as a ligand-activated transcription factor. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding modulates the transcription of genes involved in lipid metabolism, leading to increased fatty acid oxidation and a reduction in circulating triglycerides.
Q2: What are the expected therapeutic effects of this compound in animal models of dyslipidemia?
A2: In animal models of dyslipidemia, this compound is expected to improve the lipid profile by:
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Decreasing plasma triglycerides: By enhancing the expression of genes involved in fatty acid uptake and beta-oxidation.
-
Decreasing LDL cholesterol: Through modulation of lipoprotein metabolism.
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Increasing HDL cholesterol: By stimulating the production of apolipoproteins A-I and A-II.
Q3: What are the key considerations for selecting an appropriate animal model to study the effects of this compound?
A3: The choice of animal model is critical for the successful evaluation of this compound. Key considerations include:
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Species and Strain: Rodent models, such as mice and rats, are commonly used. Specific strains that are prone to developing dyslipidemia, either genetically (e.g., ApoE knockout mice, LDLr knockout mice) or through diet-induced protocols (e.g., high-fat diet-fed C57BL/6J mice), are often preferred.
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Relevance to Human Disease: The chosen model should mimic the key aspects of the human dyslipidemic condition being studied.
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Pharmacological Responsiveness: Ensure the animal model expresses functional PPARα receptors that are responsive to the agonist.
Q4: How do I determine the optimal dose of this compound for my animal study?
A4: Determining the optimal dose requires a dose-response study. This typically involves administering a range of doses to different groups of animals and measuring the desired pharmacological effect (e.g., reduction in plasma triglycerides). The optimal dose is usually the lowest dose that produces the maximal therapeutic effect with minimal side effects. It is crucial to also consider the pharmacokinetic profile of the compound in the chosen animal model.
Q5: What is a typical starting point for treatment duration in a study with a PPARα agonist like this compound?
A5: Based on published studies with other PPARα agonists, a treatment duration of 2 to 4 weeks is a common starting point for efficacy studies in rodent models of dyslipidemia. For example, a study using the selective PPARα agonist GW9578 in diet-induced obese AKR/J mice administered the compound for 28 days.[1] However, the optimal duration can vary significantly based on the specific research question, the animal model, and the endpoints being measured. Chronic toxicity studies may require much longer durations.
Troubleshooting Guides
Issue 1: High variability in plasma lipid levels between animals in the same treatment group.
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Possible Cause: Inconsistent drug administration, variability in food consumption, or underlying differences in the animals' metabolic states.
-
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure all personnel are proficient in the chosen administration route (e.g., oral gavage). For oral gavage, verify the correct volume and placement of the gavage needle to ensure the full dose is delivered to the stomach.
-
Monitor Food Intake: House animals individually to accurately monitor daily food consumption, as this can significantly impact lipid profiles.
-
Acclimatize Animals: Allow for a sufficient acclimatization period (at least one week) before starting the experiment to minimize stress-induced physiological changes.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability.
-
Issue 2: Lack of a significant therapeutic effect despite administering a previously reported effective dose.
-
Possible Cause: Issues with the drug formulation, incorrect administration, or differences in the animal model.
-
Troubleshooting Steps:
-
Verify Drug Formulation: Ensure this compound is properly dissolved or suspended in a suitable vehicle. The choice of vehicle is critical for oral bioavailability. Common vehicles for insoluble compounds include a mixture of DMSO, PEG300, Tween-80, and saline.
-
Confirm Compound Integrity: Verify the purity and stability of your this compound compound.
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Review Animal Model: Confirm that the animal model used is appropriate and has been shown to be responsive to PPARα agonists. Genetic drift in some animal strains can lead to altered phenotypes.
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Conduct a Pilot Dose-Response Study: The effective dose can vary between different laboratories and animal strains. A pilot study with a range of doses can help to establish the optimal dose for your specific experimental conditions.
-
Issue 3: Adverse effects observed in the treated animals (e.g., weight loss, lethargy).
-
Possible Cause: The dose may be too high, leading to toxicity, or the vehicle used for administration may be causing adverse reactions.
-
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose of this compound. It is important to find a balance between efficacy and safety.
-
Vehicle Control: Always include a vehicle-only control group to differentiate between the effects of the compound and the vehicle.
-
Monitor Animal Health: Implement a regular health monitoring schedule, including daily observation of animal behavior, body weight measurement, and food/water intake.
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Consult a Veterinarian: If significant adverse effects are observed, consult with a laboratory animal veterinarian.
-
Data Presentation
Table 1: Example Pharmacokinetic Parameters of a PPAR Agonist in Rodents
| Parameter | Rat | Mouse |
| Bioavailability (F%) | ~10-20% | ~20-30% |
| Half-life (t½) | 2-4 hours | 1-2 hours |
| Time to Max. Conc. (Tmax) | 1-2 hours | 0.5-1 hour |
| Clearance (CL) | High | High |
Note: This table presents hypothetical data for a generic PPAR agonist based on typical values for small molecules and is for illustrative purposes only. Specific pharmacokinetic studies for this compound are not publicly available. It is highly recommended to perform a pharmacokinetic study of this compound in the specific animal model being used.
Table 2: Example Treatment Durations for PPAR Agonists in Rodent Models
| Compound Type | Animal Model | Duration | Key Findings | Reference |
| PPARα agonist (GW9578) | Diet-induced obese AKR/J mice | 28 days | Slight decrease in fat mass. | [1] |
| PPARδ agonist (GW0742) | Diet-induced obese AKR/J mice | 28 days | Slight decrease in fat mass. | [1] |
| Dual PPARα/δ agonist | Diet-induced obese AKR/J mice | 28 days | Synergistic reduction in body weight and food intake. | [1] |
Experimental Protocols
Protocol 1: General Procedure for a Treatment Duration Optimization Study
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Animal Model Selection: Choose an appropriate rodent model for dyslipidemia (e.g., C57BL/6J mice on a high-fat diet).
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week.
-
Baseline Measurements: Before starting treatment, collect baseline data, including body weight and plasma lipid levels (triglycerides, total cholesterol, HDL, LDL).
-
Group Allocation: Randomly assign animals to different treatment groups:
-
Vehicle control
-
This compound (at a predetermined optimal dose) for different durations (e.g., 1, 2, 4, and 8 weeks).
-
-
Drug Administration: Administer this compound or vehicle daily via the chosen route (e.g., oral gavage).
-
Monitoring:
-
Record body weight and food intake at least three times per week.
-
Perform interim blood collections (e.g., weekly or bi-weekly) to monitor changes in plasma lipid levels.
-
-
Terminal Endpoint: At the end of each designated treatment period, collect terminal blood and tissue samples for final analysis.
-
Data Analysis: Analyze the time-course of the therapeutic effect to determine the minimum duration required to achieve a stable and significant improvement in the lipid profile.
Protocol 2: Oral Gavage Administration in Mice
-
Preparation:
-
Prepare the this compound formulation in a suitable vehicle.
-
Calculate the correct volume to administer based on the animal's body weight.
-
Use a proper-sized, ball-tipped gavage needle.
-
-
Restraint:
-
Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head.
-
-
Needle Insertion:
-
With the mouse's head tilted slightly upwards, gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus.
-
Do not force the needle. If resistance is met, withdraw and re-insert.
-
-
Administration:
-
Once the needle is in the correct position (in the stomach), slowly administer the formulation.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or fluid from the nose or mouth.
-
Mandatory Visualizations
Caption: PPARα Signaling Pathway Activation by this compound.
Caption: Workflow for Treatment Duration Optimization.
Caption: Troubleshooting Logic for In Vivo Studies.
References
Addressing variability in experimental results with GW 590735
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with the potent and selective PPARα agonist, GW 590735.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism.[1][2][3] Upon activation by a ligand like this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in fatty acid oxidation, leading to an increase in high-density lipoprotein (HDL) cholesterol and a decrease in low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) cholesterol, as well as reduced triglyceride levels.[2]
Q2: What are the common experimental applications of this compound?
This compound is primarily used in research to investigate the role of PPARα in various physiological and pathophysiological processes, particularly in the context of dyslipidemia and metabolic syndrome.[3][4] Common applications include in vitro studies using cell-based assays (e.g., reporter gene assays, adipocyte differentiation assays) and in vivo studies in animal models to assess its effects on lipid profiles and gene expression.
Q3: What is the reported potency and selectivity of this compound?
This compound is a highly potent PPARα agonist with a reported EC50 of 4 nM in a GAL4-responsive reporter gene expression assay.[5] It exhibits at least 500-fold selectivity for PPARα over PPARγ and PPARδ.[3][4]
Troubleshooting Guides
Issue 1: Inconsistent Potency (EC50/IC50) in Cell-Based Assays
Possible Causes and Solutions:
-
Variability in Cell Culture Conditions:
-
Cell Line Authenticity and Passage Number: Use authenticated cell lines and maintain a consistent, low passage number. Cell lines can exhibit genetic drift over time, affecting their responsiveness.
-
Serum Lot-to-Lot Variability: Fetal Bovine Serum (FBS) contains endogenous lipids and other factors that can compete with or influence the activity of PPARα agonists. Test new lots of FBS for their effect on baseline and stimulated PPARα activity. Consider using charcoal-stripped serum to reduce the concentration of endogenous ligands.
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Serum Protein Binding: this compound, like many hydrophobic molecules, can bind to serum albumin.[6][7] This sequesters the compound, reducing its free concentration and apparent potency.[4]
-
Recommendation: Maintain a consistent serum concentration across experiments. For mechanistic studies, consider reducing the serum concentration or using serum-free media for the duration of the compound treatment, if compatible with cell health. Be aware that changes in serum concentration will likely shift the EC50 value.
-
-
-
Compound Solubility and Stability:
-
Improper Stock Solution Preparation: Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO, Ethanol) at the correct concentration.[1][5] Incomplete dissolution will lead to inaccurate dosing.
-
Freeze-Thaw Cycles: Aliquot stock solutions to minimize freeze-thaw cycles, which can lead to compound degradation. Store stock solutions at -20°C or -80°C as recommended.[3]
-
Precipitation in Media: High concentrations of this compound may precipitate when diluted in aqueous cell culture media. Visually inspect the media after adding the compound and consider using a lower final DMSO concentration.
-
-
Assay-Specific Factors:
-
Reporter Gene Assays: Optimization of transfection efficiency, reporter plasmid integrity, and cell density is crucial. High levels of basal activity or low signal-to-background can mask the effects of the compound.
-
Functional Assays (e.g., Adipocyte Differentiation): The differentiation efficiency of pre-adipocyte cell lines like 3T3-L1 can be highly variable and is influenced by factors such as confluency at the time of induction and the specific lot of reagents used in the differentiation cocktail.[8][9]
-
Issue 2: Unexpected or Off-Target Effects
Possible Causes and Solutions:
-
High Compound Concentrations: While this compound is reported to be highly selective, using concentrations significantly above the EC50 for PPARα activation increases the risk of off-target effects.
-
Recommendation: Use the lowest effective concentration possible and perform dose-response experiments to identify the optimal concentration range for PPARα-specific effects.
-
-
Activation of Other PPAR Isoforms: Although selective, at very high concentrations, this compound might exhibit some activity on PPARγ or PPARδ.
-
Recommendation: To confirm that the observed effect is PPARα-mediated, use a PPARα antagonist (e.g., GW6471) in co-treatment experiments. A reversal of the effect by the antagonist would support a PPARα-specific mechanism. Additionally, consider using cell lines with knockdown or knockout of PPARα.
-
-
Complex Biological Responses: PPARα activation can have pleiotropic effects, influencing various signaling pathways beyond lipid metabolism.[1][10] What may appear as an "off-target" effect could be a downstream consequence of PPARα activation.
-
Recommendation: Thoroughly review the literature on the diverse roles of PPARα in your experimental system.
-
Issue 3: Poor In Vivo Efficacy Despite In Vitro Potency
Possible Causes and Solutions:
-
Pharmacokinetics and Bioavailability:
-
Route of Administration and Formulation: The chosen route of administration and vehicle can significantly impact the absorption and distribution of this compound. Ensure the compound is adequately solubilized in a non-toxic vehicle.
-
Metabolism and Clearance: The compound may be rapidly metabolized and cleared in vivo, resulting in insufficient exposure at the target tissue.
-
Protein Binding: High plasma protein binding can limit the amount of free compound available to interact with PPARα in target tissues.[7][11]
-
-
Experimental Design:
-
Dosing Regimen: The dose and frequency of administration may not be optimal to achieve and maintain a therapeutic concentration.
-
Animal Model: The chosen animal model may not be appropriate, or there could be species differences in PPARα activity and response to the agonist.[3]
-
Quantitative Data Summary
Table 1: Physicochemical and In Vitro Potency of this compound
| Property | Value | Reference |
| Molecular Weight | 478.5 g/mol | [1] |
| Molecular Formula | C₂₃H₂₁F₃N₂O₄S | [1] |
| Purity | >98% | [1] |
| EC50 (PPARα) | 4 nM | [5] |
| Selectivity | >500-fold vs PPARγ and PPARδ | [3][4] |
Table 2: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | 30 mg/mL (approx. 62.7 mM) | [5] |
| Ethanol | 30 mg/mL (approx. 62.7 mM) | [5] |
| DMF | 30 mg/mL (approx. 62.7 mM) | [5] |
| PBS (pH 7.2) | 0.25 mg/mL (approx. 0.52 mM) | [5] |
Experimental Protocols
Protocol 1: PPARα Reporter Gene Assay
This protocol is a general guideline and should be optimized for your specific cell line and reporter system.
-
Cell Seeding: Seed cells (e.g., HEK293T, HepG2) in a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.
-
Transfection: Co-transfect cells with a PPARα expression vector and a reporter plasmid containing a PPRE-driven luciferase gene. A constitutively expressed β-galactosidase or Renilla luciferase vector should also be included for normalization of transfection efficiency.
-
Compound Preparation: Prepare a 1000X stock of this compound in DMSO. Perform serial dilutions in DMSO to create a range of stock concentrations. Further dilute these stocks in cell culture medium to achieve the final desired concentrations (final DMSO concentration should be ≤ 0.1%).
-
Treatment: 24 hours post-transfection, replace the medium with the prepared media containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Lysis and Luciferase Assay: Wash the cells with PBS and lyse them using a suitable lysis buffer. Measure luciferase and β-galactosidase/Renilla activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to the internal control (β-galactosidase/Renilla). Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Protocol 2: Adipocyte Differentiation Assay (using 3T3-L1 cells)
-
Cell Plating: Plate 3T3-L1 preadipocytes in a multi-well plate and grow them to 100% confluency. Maintain the cells in a post-confluent state for an additional 2 days.
-
Initiation of Differentiation (Day 0): Replace the medium with a differentiation medium containing a standard adipogenic cocktail (e.g., DMEM with 10% FBS, dexamethasone, IBMX, and insulin) with or without various concentrations of this compound or a vehicle control.
-
Medium Change (Day 2): Replace the differentiation medium with DMEM containing 10% FBS and insulin, with the respective concentrations of this compound or vehicle.
-
Maintenance (Day 4 onwards): Replace the medium every 2 days with DMEM containing 10% FBS and the respective concentrations of this compound or vehicle.
-
Assessment of Differentiation (Day 8-10):
-
Oil Red O Staining:
-
Wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Allow the wells to dry completely.
-
Add Oil Red O working solution and incubate for 10-20 minutes.[2]
-
Wash thoroughly with water.
-
Visualize the stained lipid droplets under a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at approximately 492 nm.[2]
-
-
Visualizations
References
- 1. Understanding Adipocyte Differentiation: Mechanisms, Models, and Biomedical Applications - Amerigo Scientific [amerigoscientific.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. academic.oup.com [academic.oup.com]
- 5. cellculturedish.com [cellculturedish.com]
- 6. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. ixcellsbiotech.com [ixcellsbiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. Variability in 3T3-L1 adipocyte differentiation depending on cell culture dish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. korambiotech.com [korambiotech.com]
- 11. bioscience.co.uk [bioscience.co.uk]
Validation & Comparative
A Head-to-Head Comparison: GW 590735 versus Fenofibrate in PPARα Activation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GW 590735 and fenofibrate as activators of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism and a therapeutic target for dyslipidemia. This analysis is supported by experimental data on their potency, selectivity, and mechanism of action.
At a Glance: Key Quantitative Data
The following table summarizes the key quantitative parameters for this compound and fenofibrate, highlighting their distinct profiles as PPARα activators.
| Parameter | This compound | Fenofibrate (Fenofibric Acid*) |
| Potency (EC50) | 4 nM[1][2][3][4] | 9.47 µM - 30 µM[4] |
| Selectivity | >500-fold for PPARα over PPARδ and PPARγ[1][3][4] | Activates PPARα and PPARγ |
| Mechanism of Action | Potent and selective PPARα agonist[1][2] | PPARα agonist[5][6][7][8] |
*Fenofibrate is a prodrug that is converted to its active metabolite, fenofibric acid, in the body.[9][6] The EC50 values reflect the activity of the active form.
Unraveling the Mechanism: The PPARα Signaling Pathway
Both this compound and fenofibrate exert their effects by activating PPARα. Upon binding to its ligand, PPARα undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[10][11] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[10][11] This binding event recruits coactivator proteins, initiating the transcription of genes involved in various aspects of lipid metabolism.
Key downstream effects of PPARα activation include:
-
Increased fatty acid oxidation: Upregulation of genes like Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase 1 (ACOX1) enhances the breakdown of fatty acids.
-
Reduced triglycerides: Increased expression of lipoprotein lipase and decreased production of apolipoprotein C-III lead to enhanced clearance of triglyceride-rich lipoproteins.[7]
-
Increased HDL cholesterol: Activation of PPARα promotes the synthesis of apolipoproteins A-I and A-II, key components of High-Density Lipoprotein (HDL).[6]
-
Anti-inflammatory effects: PPARα activation can interfere with pro-inflammatory signaling pathways.
References
- 1. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 2. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Addressing chemically-induced obesogenic metabolic disruption: selection of chemicals for in vitro human PPARα, PPARγ transactivation, and adipogenesis test methods [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. caymanchem.com [caymanchem.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. wjgnet.com [wjgnet.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
A Comparative Analysis of PPARα Agonists: GW 590735 vs. WY-14643
This guide provides a detailed, objective comparison of two widely used peroxisome proliferator-activated receptor alpha (PPARα) agonists, GW 590735 and WY-14643. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the selection of the appropriate agonist for their experimental needs.
Introduction to PPARα Agonists
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2] It plays a critical role in the regulation of lipid and glucose metabolism, energy homeostasis, and inflammation.[2][3] PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, kidney, and skeletal muscle.[2] Upon activation by a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR).[1][4] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[1] Synthetic agonists like this compound and WY-14643 are invaluable tools for investigating the physiological roles of PPARα and for the development of therapeutics targeting metabolic and inflammatory diseases.
Comparative Data Overview
The following tables summarize the key physicochemical and pharmacological properties of this compound and WY-14643 based on available experimental data.
Table 1: Physicochemical Properties
| Property | This compound | WY-14643 (Pirinixic Acid) |
| Molecular Weight | 478.5 Da | 323.8 Da[5] |
| Molecular Formula | C₂₃H₂₁F₃N₂O₄S[6] | C₁₄H₁₄ClN₃O₂S[5] |
| CAS Number | 343321-96-0[6] | 50892-23-4[5] |
Table 2: In Vitro Potency and Selectivity
| Parameter | This compound | WY-14643 |
| PPARα EC₅₀ | 4 nM [6][7][8] | 0.04 - 53.7 µM (Varies by species and cell type) • 0.63 µM (murine)[5][9] • 5.0 µM (human)[9] • 1.5 µM (species not specified)[10][11] |
| PPARγ EC₅₀ | >10 µM (>2500-fold selective)[7] | 32 µM (murine)[5][9] 60 µM (human)[9] |
| PPARδ EC₅₀ | >2 µM (>500-fold selective)[7] | >100 µM (murine)[5][9] 35 µM (human)[9] |
| Binding Affinity (Kd) | 170 nM[12] | Not definitively reported; docking studies suggest binding.[13] |
Table 3: Summary of Reported Biological Effects
| Effect | This compound | WY-14643 |
| Lipid Metabolism | Potently increases HDL cholesterol; decreases LDL, VLDL, and triglycerides.[14] | Lowers plasma triglycerides and reduces visceral fat.[10][11] |
| Glucose Metabolism | Improves whole-body insulin sensitivity.[10][11] | |
| Anti-Inflammatory | Not a primary reported effect. | Negatively inhibits NF-κB activity, reducing pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6).[5][15][16] |
| Cardioprotective | Reduces infarct size in myocardial ischemia-reperfusion models.[10][15] | |
| Hepatic Effects | Reduces hepatic triglyceride content and suppresses lipogenic pathways.[10][17] |
PPARα Signaling Pathway
Activation of PPARα by an agonist initiates a cascade of molecular events leading to the regulation of target gene expression. The ligand binds to PPARα in the cytoplasm or nucleus, inducing a conformational change that promotes its heterodimerization with RXR. This complex then translocates to the nucleus (if not already there) and binds to PPREs on the DNA, recruiting coactivator proteins to initiate transcription.
Caption: General signaling pathway of PPARα activation by an agonist.
Experimental Protocols
In Vitro Potency Assessment: Cell-Based Transactivation Assay
This assay quantifies the ability of a compound to activate PPARα and induce the transcription of a reporter gene.
Methodology:
-
Cell Culture: Plate a suitable mammalian cell line (e.g., HEK293, CV-1) in 96-well plates.
-
Transfection: Co-transfect cells with two plasmids:
-
An expression vector containing the full-length coding sequence for human PPARα.
-
A reporter vector containing a luciferase gene downstream of a promoter with multiple PPRE repeats.
-
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test agonist (e.g., this compound or WY-14643) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to a control for cell viability. Plot the normalized data against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ value.
References
- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. rndsystems.com [rndsystems.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. WY 14643, a potent exogenous PPAR-alpha ligand, reduces intestinal injury associated with splanchnic artery occlusion shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WY-14643, a selective agonist of peroxisome proliferator-activated receptor-α, ameliorates lipopolysaccharide-induced depressive-like behaviors by preventing neuroinflammation and oxido-nitrosative stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-obesogenic effects of WY14643 (PPAR-alpha agonist): Hepatic mitochondrial enhancement and suppressed lipogenic pathway in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Effects of GW 590735: A Comparison with Gene Knockdown/Knockout Models
For researchers, scientists, and drug development professionals, establishing the on-target effects of a compound is a critical step in preclinical validation. This guide provides a comprehensive comparison of the pharmacological effects of GW 590735, a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, with genetic validation models, namely PPARα gene knockdown and knockout systems. By examining the convergence of outcomes from both pharmacological activation and genetic silencing, we can robustly validate the mechanism of action of this compound.
This compound is a highly selective agonist for PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. Activation of PPARα leads to the transcription of a suite of genes involved in fatty acid oxidation and lipoprotein metabolism, resulting in systemic effects such as reduced triglycerides and increased high-density lipoprotein (HDL) cholesterol. To ensure that the observed effects of this compound are indeed mediated by its intended target, PPARα, it is essential to compare its pharmacological profile with the phenotype of animals or cells in which PPARα has been genetically removed (knockout) or its expression significantly reduced (knockdown).
The PPARα Signaling Pathway
The canonical signaling pathway for PPARα involves its activation by a ligand, such as this compound. Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, initiating their transcription.
Comparison of Pharmacological Activation with Genetic Inactivation
The central tenet of validating the on-target effects of this compound is the principle of reciprocal outcomes. The physiological and molecular changes induced by this compound in a wild-type model should be absent or significantly blunted in a model lacking functional PPARα.
| Parameter | Effect of this compound (in Wild-Type) | Phenotype of PPARα Knockout/Knockdown | Effect of this compound (in PPARα Knockout/Knockdown) |
| Plasma Triglycerides | Significant Decrease | Elevated or Normal | No significant change |
| HDL Cholesterol | Increase | Lower or Normal | No significant change |
| Hepatic Fatty Acid Oxidation | Increased | Decreased | No significant change |
| Expression of PPARα Target Genes (e.g., CPT1, ACOX1) | Upregulated | Downregulated or Baseline | No upregulation |
Table 1: Comparison of Expected Outcomes
While direct experimental data on this compound in PPARα knockout/knockdown models is limited in publicly available literature, extensive research on other PPARα agonists, such as fenofibrate, strongly supports this validation paradigm. Studies have consistently shown that the lipid-lowering effects of fenofibrate are abolished in PPARα knockout mice. This provides a strong inferential basis for the PPARα-dependent action of this compound, a more potent and selective agonist.
Experimental Protocols
To experimentally validate the effects of this compound, a combination of in vivo and in vitro studies employing gene knockdown or knockout models is recommended.
In Vivo Validation using PPARα Knockout Mice
This experimental workflow outlines the key steps to compare the effects of this compound in wild-type and PPARα knockout mice.
Methodology:
-
Animal Models: Age- and sex-matched wild-type and PPARα knockout mice on a C57BL/6J background are commonly used.
-
Housing and Diet: Animals should be housed in a controlled environment with a standard chow diet.
-
Treatment: this compound can be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily by oral gavage at a predetermined dose (e.g., 1-10 mg/kg).
-
Sample Collection: At the end of the treatment period, blood is collected for lipid analysis. Tissues such as the liver are harvested for gene and protein expression analysis.
-
Biochemical Analysis: Plasma triglycerides and HDL cholesterol are measured using commercially available kits.
-
Gene Expression Analysis: RNA is extracted from the liver, and the expression of PPARα target genes (e.g., Cpt1a, Acox1) is quantified by real-time quantitative PCR (RT-qPCR).
-
Protein Analysis: Protein lysates from the liver can be analyzed by Western blotting to assess the levels of key metabolic enzymes.
In Vitro Validation using siRNA-mediated Knockdown
For a more controlled cellular system, primary hepatocytes or hepatoma cell lines (e.g., HepG2) can be used to validate the PPARα-dependent effects of this compound.
Methodology:
-
Cell Culture: Primary hepatocytes are isolated from wild-type mice or human donors and cultured according to standard protocols.
-
siRNA Transfection: Cells are transfected with either a non-targeting control siRNA or an siRNA specifically targeting PPARα using a suitable transfection reagent (e.g., lipofectamine-based). Knockdown efficiency should be confirmed by RT-qPCR and/or Western blotting.
-
This compound Treatment: Following transfection, cells are treated with either vehicle or this compound at various concentrations for a specified duration (e.g., 24 hours).
-
Gene Expression Analysis: RNA is extracted, and the expression of PPARα target genes is measured by RT-qPCR.
-
Functional Assays: Cellular fatty acid oxidation can be assessed using radiolabeled substrates (e.g., [³H]palmitate).
Alternative Approaches and Comparative Compounds
While this compound is a potent and selective PPARα agonist, other compounds are also used to probe this pathway. A comparative analysis can provide a broader context for its activity.
| Compound | Target(s) | Key Characteristics |
| This compound | PPARα | High potency and selectivity. |
| Fenofibrate | PPARα | Clinically used fibrate, well-characterized in knockout models. |
| Pemafibrate | PPARα | A selective PPARα modulator (SPPARM) with a distinct pharmacological profile. |
| GW501516 | PPARδ | A selective PPARδ agonist, useful for studying isoform specificity. |
Table 2: Comparison with Alternative PPAR Agonists
By comparing the effects of this compound to these alternatives in both wild-type and PPARα-deficient models, researchers can gain a deeper understanding of its specific pharmacological profile and the nuances of PPARα signaling.
Conclusion
Validating the on-target effects of a pharmacological agent is paramount in drug discovery and development. The use of gene knockdown and knockout models provides the most definitive evidence for the mechanism of action of compounds like this compound. By demonstrating that the biological effects of this compound are absent in the absence of its target, PPARα, researchers can confidently attribute its therapeutic potential to the intended signaling pathway. The experimental frameworks provided in this guide offer a robust approach to achieving this critical validation.
Head-to-Head Comparison: GW 590735 and Pemafibrate in Lipid Metabolism Regulation
In the landscape of therapeutic agents targeting dyslipidemia, peroxisome proliferator-activated receptor alpha (PPARα) agonists have long been a cornerstone. This guide provides a detailed head-to-head comparison of two such agents: GW 590735, a potent and selective PPARα agonist, and pemafibrate, a novel selective PPARα modulator (SPPARMα). While both compounds target the same nuclear receptor, the available data for each varies significantly, with pemafibrate having undergone extensive clinical evaluation. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview based on the current scientific literature.
At a Glance: Key Characteristics
| Feature | This compound | Pemafibrate |
| Drug Class | Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonist | Selective Peroxisome Proliferator-Activated Receptor Alpha Modulator (SPPARMα) |
| Primary Mechanism | Potent and selective activation of PPARα. | Selective modulation of PPARα with a unique binding mode, leading to differential gene expression compared to conventional fibrates. |
| Clinical Development Stage | Limited publicly available data; appears to be primarily a research compound. | Approved for the treatment of hyperlipidemia in several countries. Extensively studied in Phase II and III clinical trials. |
| Reported Effects | Increases HDL cholesterol; Decreases LDL, VLDL cholesterol, and triglycerides in vivo. | Significantly reduces triglycerides, non-HDL-C, and remnant cholesterol; Increases HDL-C.[1][2][3] |
Mechanism of Action and Signaling Pathway
Both this compound and pemafibrate exert their effects through the activation of PPARα, a key regulator of lipid and glucose metabolism. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Pemafibrate, as a SPPARMα, exhibits a distinct interaction with the PPARα ligand-binding domain. Its unique Y-shaped structure allows for a better fit within the binding pocket, leading to a specific conformational change in the receptor. This results in the selective recruitment of coactivators and the regulation of a specific set of target genes involved in fatty acid oxidation, while potentially minimizing off-target effects associated with older fibrates.[4][5]
Signaling Pathway of PPARα Agonists
Caption: Generalized signaling pathway of PPARα agonists like this compound and pemafibrate.
Head-to-Head Performance Data
Direct comparative studies between this compound and pemafibrate are not available in the public domain. The majority of the data for this compound comes from its supplier and a single small-scale human study, while pemafibrate has been extensively evaluated in numerous clinical trials.
This compound: Preclinical and Limited Clinical Data
This compound is characterized as a potent and selective PPARα agonist with an EC50 of 4 nM.[6] In vivo studies have indicated its potential to modulate lipid profiles favorably.
Pemafibrate: Extensive Clinical Trial Data
Pemafibrate has been the subject of multiple Phase II and III clinical trials, providing a wealth of data on its efficacy and safety. The following tables summarize the quantitative effects of pemafibrate on key lipid parameters from representative studies.
Table 1: Efficacy of Pemafibrate on Lipid Parameters (Percentage Change from Baseline)
| Study/Dosage | Triglycerides (TG) | HDL-C | LDL-C | Non-HDL-C |
| Phase 3 Trial (Japan) [3] | ||||
| Pemafibrate 0.2 mg/day | -48.5% | +15.5% | +5.9% | -19.0% |
| Pemafibrate 0.4 mg/day | -50.0% | +16.8% | +8.7% | -20.6% |
| PROMINENT Trial [1] | ||||
| Pemafibrate 0.2 mg twice daily | -26.2% (relative to placebo) | - | - | - |
| European Phase 2 Trial [8] | ||||
| Pemafibrate 0.2 mg twice daily | -54.4% (placebo-corrected) | - | Increased | Not statistically significant |
| PROVIDE Study (52 weeks) [1] | ||||
| Pemafibrate 0.2 mg/day | -42.3% | Stably increased | - | Stably decreased |
| Pemafibrate 0.4 mg/day | -46.4% | Stably increased | - | Stably decreased |
Table 2: Efficacy of Pemafibrate on Apolipoproteins and Other Markers (Percentage Change from Baseline)
| Study/Dosage | Apolipoprotein B (ApoB) | Apolipoprotein C-III (ApoCIII) | Remnant Cholesterol |
| Phase 3 Trial (Japan) [3] | |||
| Pemafibrate 0.2 mg/day | -11.9% | -38.6% | -54.7% |
| Pemafibrate 0.4 mg/day | -12.9% | -42.3% | -58.4% |
| PROMINENT Trial [1] | +4.8% (relative to placebo) | -27.6% (relative to placebo) | -25.6% (relative to placebo) |
Experimental Protocols
Detailed experimental protocols for studies involving this compound are scarce. For pemafibrate, the methodologies are well-documented in published clinical trial protocols.
Representative Pemafibrate Clinical Trial Protocol (Phase 3)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group comparison study.
-
Participant Population: Patients with hypertriglyceridemia (fasting TG levels ≥ 150 mg/dL and < 500 mg/dL).
-
Intervention: Patients are randomized to receive placebo, pemafibrate 0.1 mg twice daily, or pemafibrate 0.2 mg twice daily for 12 weeks.
-
Primary Efficacy Endpoint: The percentage change in fasting serum triglyceride levels from baseline to the end of treatment.
-
Secondary Efficacy Endpoints: Percentage changes in other lipid parameters including HDL-C, LDL-C, non-HDL-C, apolipoproteins, and remnant cholesterol.
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests (including liver and kidney function tests), vital signs, and electrocardiograms.
-
Lipid Measurement: Fasting blood samples are collected at baseline and at specified intervals throughout the study. Lipid profiles are determined using standardized laboratory methods.
Experimental Workflow for a Typical Pemafibrate Clinical Trial
Caption: A simplified workflow for a randomized controlled trial of pemafibrate.
Safety and Tolerability
This compound
There is no publicly available information on the safety and tolerability of this compound in humans or comprehensive preclinical safety studies.
Pemafibrate
Pemafibrate has demonstrated a favorable safety and tolerability profile in clinical trials.[1][3][8]
-
Liver Function: Unlike some older fibrates, pemafibrate has been associated with improvements in liver function tests (e.g., ALT, AST).[5]
-
Kidney Function: Pemafibrate has shown a minimal effect on serum creatinine and estimated glomerular filtration rate (eGFR) compared to fenofibrate, which is known to increase serum creatinine.[5]
-
Drug-Drug Interactions: Pemafibrate has a low potential for drug-drug interactions, particularly with statins.[5]
-
Adverse Events: The incidence of adverse events with pemafibrate has been comparable to placebo in many studies.[3] The PROMINENT trial, however, did note a higher incidence of adverse renal events and venous thromboembolism with pemafibrate compared to placebo, although the overall incidence of serious adverse events was similar between the groups.[7]
Conclusion
The comparison between this compound and pemafibrate is constrained by a significant disparity in available data. Pemafibrate is a well-characterized SPPARMα with a robust body of evidence from extensive clinical trials demonstrating its efficacy in lowering triglycerides and improving other atherogenic lipid parameters, coupled with a generally favorable safety profile.
For researchers and drug development professionals, pemafibrate represents a clinically validated agent for targeting hypertriglyceridemia via selective PPARα modulation. This compound, on the other hand, remains a tool for preclinical research, and its full therapeutic potential is yet to be elucidated through further studies. Future research, including direct comparative trials, would be necessary to definitively position these two PPARα modulators relative to each other.
References
- 1. Efficacy and safety of pemafibrate in people with type 2 diabetes and elevated triglyceride levels: 52‐week data from the PROVIDE study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacology of Pemafibrate Extended-release Formulation in Patients with Hypertriglyceridemia—A Phase 2, Multicenter, Active-controlled, Randomized, Single-blind, Crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of Pemafibrate on Cholesterol Synthesis and Absorption: a Post-Hoc Subgroup Analysis of a Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Triglyceride:high-density lipoprotein cholesterol effects in healthy subjects administered a peroxisome proliferator activated receptor delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. diabetesjournals.org [diabetesjournals.org]
Biochemical assays to compare the potency of different PPARα activators
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biochemical assays used to determine the potency of various Peroxisome Proliferator-Activated Receptor Alpha (PPARα) activators. Discover detailed experimental protocols, comparative data, and visual workflows to effectively screen and characterize novel compounds.
PPARα, a ligand-activated transcription factor, plays a crucial role in lipid metabolism, making it a key target for drugs aimed at treating dyslipidemia. The development of potent and selective PPARα activators is a significant focus in pharmaceutical research. This guide outlines two primary in vitro assays for comparing the potency of these activators: the Luciferase Reporter Assay and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay.
Comparative Potency of PPARα Activators
The following table summarizes the half-maximal effective concentration (EC50) values for a range of PPARα activators as determined by cell-based luciferase reporter assays. Lower EC50 values indicate higher potency.
| Compound | Human PPARα EC50 (µM) | Murine PPARα EC50 (µM) | Reference |
| Aleglitazar | 0.005 | - | |
| GW7647 | - | - | [1] |
| Compound 3 | 1.78 | - | [2] |
| Compound 1 | 2.06 | - | [2] |
| Fenofibrate | >21.84 | - | [2] |
| Wy-14,643 | 5.0 | 0.6 | [3] |
| Pentadecanoic acid (C15:0) | ~11.5 | - | [4] |
| GW2331 | 0.05 | 0.01 | [5][6] |
Note: EC50 values can vary between different studies and experimental conditions. Direct comparison is most reliable when assays are performed head-to-head.
Key Biochemical Assays
Luciferase Reporter Assay
This cell-based assay is a widely used method to quantify the transcriptional activity of PPARα in response to a ligand. The principle involves genetically engineered cells that express a luciferase reporter gene under the control of a PPARα-responsive promoter. Activation of PPARα by a ligand leads to the expression of luciferase, and the resulting luminescence is measured as a readout of receptor activity.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous assay that measures the binding of a PPARα ligand and the subsequent recruitment of a cofactor.[7] This assay format is highly amenable to high-throughput screening. The principle relies on the transfer of energy from a donor fluorophore (e.g., a terbium-labeled anti-GST antibody that binds to a GST-tagged PPARα ligand-binding domain) to an acceptor fluorophore (e.g., a fluorescein-labeled cofactor peptide). Ligand-induced conformational changes in PPARα bring the donor and acceptor into close proximity, resulting in a FRET signal.
Signaling Pathway and Experimental Workflow
To better visualize the underlying mechanisms and experimental processes, the following diagrams have been generated.
Caption: PPARα Signaling Pathway.
Caption: Experimental Workflow for Comparing PPARα Activators.
Experimental Protocols
Luciferase Reporter Assay Protocol
This protocol is a generalized procedure and may require optimization based on the specific cell line and reagents used.
-
Cell Seeding: Seed human hepatoblastoma cells (e.g., HepG2) engineered with a PPARα-responsive luciferase reporter construct into 96-well plates at a density of 1.3 x 10^4 cells/well.[2] Incubate the cells in DMEM supplemented with 10% charcoal dextran-treated FBS.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds and a reference PPARα agonist (e.g., GW7647) in the appropriate cell culture medium.[1] Remove the existing medium from the cells and add the compound dilutions. Incubate for 24-48 hours.[2]
-
Lysis and Luciferase Measurement: After incubation, discard the treatment media and lyse the cells using a suitable lysis buffer.
-
Data Analysis: Transfer the cell lysate to a white, opaque 96-well plate. Add the luciferase assay substrate and immediately measure the luminescence using a luminometer.[8]
-
EC50 Determination: Normalize the luciferase activity to a control (e.g., vehicle-treated cells). Plot the normalized activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[8]
TR-FRET Cofactor Recruitment Assay Protocol
This protocol is based on commercially available kits and should be adapted according to the manufacturer's instructions.
-
Reagent Preparation: Prepare the TR-FRET assay buffer containing 5 mM DTT.[9] Dilute the GST-PPARα-LBD, the fluorescein-labeled coactivator peptide, and the terbium-labeled anti-GST antibody in the assay buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells of a low-volume 384-well plate.
-
Reagent Addition (Agonist Mode): Add the GST-PPARα-LBD to the wells containing the test compounds. Subsequently, add a pre-mixed solution of the fluorescein-coactivator peptide and the Tb-labeled anti-GST antibody.[10]
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Measure the fluorescent emission at two wavelengths (e.g., 495 nm for the donor and 520 nm for the acceptor) using a TR-FRET-compatible plate reader.[9]
-
Data Analysis: Calculate the TR-FRET ratio by dividing the acceptor emission by the donor emission.[9] Plot the ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50.[9]
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Species Differences between Mouse and Human PPARα in Modulating the Hepatocarcinogenic Effects of Perinatal Exposure to a High-Affinity Human PPARα Agonist in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. korambiotech.com [korambiotech.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. TR-FRET PPAR alpha Coactivator Assay Kit, goat - Creative BioMart [creativebiomart.net]
In-Vitro and In-Vivo Correlation of GW 590735's Anti-Inflammatory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GW 590735, a potent and selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. While primarily investigated for its role in dyslipidemia, the activation of PPARα is intrinsically linked to anti-inflammatory effects. This document explores the potential anti-inflammatory activity of this compound by correlating its high in-vitro potency with the well-established in-vivo anti-inflammatory roles of PPARα activation. Due to a lack of publicly available studies directly assessing the anti-inflammatory properties of this compound, this guide draws comparisons with other PPARα agonists, such as bezafibrate and fenofibrate, for which anti-inflammatory data is available.
Executive Summary
This compound is a highly potent and selective PPARα agonist with an in-vitro EC50 of 4 nM. In contrast, existing fibrates like bezafibrate and fenofibrate exhibit significantly lower potency for PPARα activation.[1][2][3][4][5] The primary mechanism of anti-inflammatory action for PPARα agonists involves the transrepression of pro-inflammatory signaling pathways, most notably the NF-κB pathway. This guide outlines the theoretical basis for this compound's anti-inflammatory potential, provides detailed protocols for relevant in-vitro and in-vivo assays, and presents a comparative analysis of PPARα agonists.
Data Presentation
Table 1: In-Vitro Potency of PPARα Agonists
| Compound | Target(s) | EC50 (Human PPARα) | Selectivity | Reference(s) |
| This compound | PPARα | 4 nM | >500-fold vs PPARδ/γ | |
| Bezafibrate | Pan-PPAR | 30.4 µM - 50 µM | Agonist for α, γ, and δ | [1][2][5] |
| Fenofibric Acid | PPARα, PPARγ | 9.47 µM - 30 µM | Dual α/γ agonist | [1][3][4] |
Table 2: Potential In-Vivo Anti-Inflammatory Effects of PPARα Agonists (Based on Class Effects)
| In-Vivo Model | Expected Outcome with Potent PPARα Agonist (e.g., this compound) | Supporting Evidence (for PPARα agonists) |
| Carrageenan-Induced Paw Edema | Reduction in paw volume (edema) | Fibrates have shown anti-inflammatory effects in this model. |
| PMA-Induced Ear Edema | Reduction in ear thickness and myeloperoxidase (MPO) activity | PPARα activation can suppress PMA-induced inflammation. |
| LPS-Induced Systemic Inflammation | Decreased circulating levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) | PPARα agonists are known to suppress LPS-induced cytokine storms. |
Signaling Pathways and Experimental Workflows
PPARα-Mediated Anti-Inflammatory Signaling Pathway
The primary anti-inflammatory mechanism of PPARα agonists is the inhibition of the NF-κB signaling pathway. Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex can then interfere with the activity of the p65 subunit of NF-κB, preventing the transcription of pro-inflammatory genes.
Caption: PPARα activation by this compound inhibits NF-κB-mediated pro-inflammatory gene transcription.
Experimental Workflow for In-Vivo Anti-Inflammatory Assessment
A typical workflow for evaluating the in-vivo anti-inflammatory activity of a compound like this compound is depicted below. This involves selecting an appropriate animal model of inflammation, administering the test compound, and measuring relevant inflammatory endpoints.
Caption: Workflow for in-vivo evaluation of anti-inflammatory compounds.
Experimental Protocols
In-Vitro PPARα Activation Assay
Objective: To determine the in-vitro potency (EC50) of a test compound in activating the PPARα receptor.
Methodology: A cell-based reporter gene assay is commonly used.
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Cell Culture: Use a stable cell line co-transfected with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase reporter gene.
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Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) and a reference agonist.
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Treatment: Seed the cells in a 96-well plate and treat with the various concentrations of the test compound or reference agonist for 18-24 hours.
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Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
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Data Analysis: Plot the luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In-Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of a test compound in vivo.
Methodology:
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Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).
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Grouping and Dosing: Divide the animals into groups (n=6-8 per group): Vehicle control, test compound (various doses), and a positive control (e.g., Indomethacin, 10 mg/kg). Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.
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Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
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Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
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Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
In-Vivo Phorbol 12-Myristate 13-Acetate (PMA)-Induced Ear Edema in Mice
Objective: To assess the topical or systemic anti-inflammatory activity of a test compound.
Methodology:
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Animals: Use Swiss or BALB/c mice (20-25 g).
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Grouping and Dosing: Divide the animals into groups. For topical administration, apply the test compound dissolved in a suitable vehicle (e.g., acetone) to the inner and outer surfaces of the right ear. For systemic administration, dose orally or intraperitoneally.
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Induction of Edema: After 30 minutes (for topical application) or 1 hour (for systemic administration), apply 20 µL of PMA solution (e.g., 2.5 µ g/ear in acetone) to the right ear of each mouse. The left ear receives the vehicle only.
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Measurement of Edema: After a set time (e.g., 6 hours), sacrifice the animals and take a biopsy from both ears using a dermal punch. Weigh the biopsies to determine the increase in ear weight due to inflammation.
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Myeloperoxidase (MPO) Assay (Optional): Homogenize the ear biopsies to measure MPO activity, an indicator of neutrophil infiltration.
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Data Analysis: Calculate the percentage of inhibition of ear edema and/or MPO activity for each group compared to the vehicle control group.
Conclusion
References
- 1. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Fenofibrate, PPAR-alpha agonist (CAS 49562-28-9) | Abcam [abcam.com]
- 5. medkoo.com [medkoo.com]
Safety Operating Guide
Proper Disposal of GW 590735: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, the primary directive for the disposal of GW 590735 is to adhere to all federal, state, and local regulations. This guide provides a framework for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this potent and selective PPARα agonist.
The proper handling and disposal of laboratory chemicals are paramount to ensuring personnel safety and environmental protection. For this compound, a compound utilized in metabolic and cardiovascular research, a clear and systematic approach to waste management is essential. While specific disposal instructions are ultimately dictated by the Safety Data Sheet (SDS) and institutional protocols, the following procedures outline the necessary steps for its responsible disposal.
Pre-Disposal Safety and Handling
Before beginning any procedure that will generate this compound waste, it is crucial to be familiar with its handling and storage requirements. This information is vital for minimizing exposure and preventing accidental release.
| Parameter | Guideline | Source |
| Storage Temperature | -20°C | Abcam |
| Storage Conditions | Store under desiccating conditions. | Abcam |
| Product Stability | Can be stored for up to 12 months under appropriate conditions. | Abcam |
Always consult the manufacturer's Safety Data Sheet (SDS) for the most detailed and up-to-date handling and storage information. Personal Protective Equipment (PPE), including but not limited to safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous chemical waste stream. The following workflow provides a logical sequence of actions to ensure compliance and safety.
Logical Workflow for this compound Disposal
Caption: Workflow for the safe and compliant disposal of this compound.
Detailed Disposal Considerations
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Contact Your Institution's Environmental Health & Safety (EHS) Office: Your EHS department is the definitive resource for interpreting federal, state, and local regulations and will provide specific instructions for your institution's hazardous waste program. They will inform you of the precise waste stream and container to be used.
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Waste Characterization and Segregation:
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Solid Waste: Unused or expired this compound powder should be disposed of in its original container or a securely sealed and clearly labeled waste container. Do not mix with other solid wastes unless explicitly approved by your EHS office.
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Liquid Waste: Solutions of this compound in solvents (e.g., DMSO, ethanol) should be collected in a designated, compatible, and properly labeled hazardous waste container. The type of solvent will determine the specific waste stream (e.g., non-halogenated organic solvent waste).
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Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of as hazardous solid waste.
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Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound"), the solvent (if applicable), concentration, and the appropriate hazard warnings as specified by your EHS office.
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Storage of Waste: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area while awaiting pickup. Ensure containers are kept closed except when adding waste.
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Waste Pickup: Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department. Do not pour any amount of this compound, its solutions, or contaminated liquids down the drain.
By adhering to this structured approach, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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